Tyrosinase-IN-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBFAOXSDMNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295457 | |
| Record name | 4'-Chloro-3-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19275-70-8 | |
| Record name | NSC102048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Chloro-3-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Tyrosinase-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin.[1][2][3][4][5] It catalyzes the initial two steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][5][6] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[5][7] Consequently, the development of effective and safe tyrosinase inhibitors is a significant area of interest in both the cosmetic and pharmaceutical industries.[3][4][7] This document provides a comprehensive overview of the mechanism of action for a novel synthetic tyrosinase inhibitor, designated Tyrosinase-IN-4.
Core Mechanism of Action of this compound
This compound is a potent, reversible, and competitive inhibitor of tyrosinase. Its inhibitory action is primarily achieved by binding to the active site of the free enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding.[3] The structural similarity of this compound to the natural substrate allows it to occupy the catalytic pocket where the copper ions are located, but it is not processed by the enzyme. This competitive inhibition effectively blocks the synthesis of melanin precursors.
Quantitative Data Summary
The inhibitory potency and kinetic parameters of this compound have been determined through a series of in vitro enzymatic assays. The results are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 2.5 µM | The concentration of this compound required to inhibit 50% of mushroom tyrosinase activity. |
| Ki | 1.8 µM | The inhibition constant, representing the affinity of this compound for the free enzyme. |
| Inhibition Type | Competitive | Determined via Lineweaver-Burk plot analysis, showing an increase in Km with no change in Vmax.[8] |
Experimental Protocols
In Vitro Tyrosinase Enzyme Kinetics Assay
This protocol details the procedure for determining the kinetic parameters of this compound inhibition using mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
This compound
-
Phosphate Buffer (pH 6.8)
-
96-well microplate reader
-
DMSO (for dissolving inhibitor)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (200 units/mL) to each well and incubate at 37°C for 10 minutes.
-
To initiate the reaction, add 20 µL of L-DOPA solution (2.5 mM) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[8][9]
-
The rate of dopachrome formation is calculated from the linear portion of the absorbance curve.
-
Determine the inhibition type using Lineweaver-Burk plots by measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).[8]
Enzyme Kinetics Assay Workflow
Cellular Melanin Content Assay
This protocol outlines the method for assessing the inhibitory effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
NaOH (1N)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
After treatment, wash the cells with PBS.
-
Lyse the cells with 1N NaOH for 1 hour at 80°C to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Quantify the protein content of each sample to normalize the melanin content.
-
The percentage of melanin inhibition is calculated relative to the untreated control cells.
Cellular Melanin Assay Workflow
Signaling Pathway Involvement
Tyrosinase expression and activity are regulated by complex signaling pathways.[2][10] The primary pathway involves the activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH), which leads to an increase in intracellular cyclic AMP (cAMP).[10] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF).[2][10] MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase (TYR).[2][10] While this compound is a direct inhibitor of the enzyme, further studies are warranted to investigate any potential upstream effects on the cAMP/PKA/MITF signaling cascade.
Melanogenesis Signaling Pathway and point of inhibition by this compound.
Conclusion
This compound demonstrates significant potential as a tyrosinase inhibitor. Its mechanism of action is characterized by direct, competitive inhibition of the enzyme's active site. This has been quantitatively confirmed through in vitro enzyme kinetic studies, which show a low micromolar IC50 and Ki value. Furthermore, cellular assays confirm its efficacy in reducing melanin production in a relevant cell model. The data presented in this technical guide provides a strong foundation for the further development of this compound for applications in conditions associated with hyperpigmentation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biofor.co.il [biofor.co.il]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Tyrosinase-IN-4: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyrosinase-IN-4, a potent inhibitor of the enzyme tyrosinase. This document details its chemical structure and properties, explores its biological activity and mechanism of action, and provides detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound, a member of the aurone class of flavonoids, is a synthetic compound with significant potential in the fields of dermatology and food science due to its ability to inhibit melanin production and enzymatic browning.
Chemical Structure:
The chemical structure of this compound is (Z)-2-((4-chlorophenyl)methylene)-6-hydroxybenzofuran-3(2H)-one.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (Z)-2-((4-chlorophenyl)methylene)-6-hydroxybenzofuran-3(2H)-one | Inferred from structure |
| Molecular Formula | C₁₅H₉ClO₃ | [1][2] |
| Molecular Weight | 272.68 g/mol | [1][2] |
| CAS Number | 19275-70-8 | [1][2] |
| SMILES | O=C1C(O)=C(C2=CC=C(Cl)C=C2)OC3=C1C=CC=C3 | [2] |
| Appearance | Likely a crystalline solid | General property of aurones |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Purity | Specification: 0.98 | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of tyrosinase, the key enzyme responsible for the rate-limiting steps in melanin biosynthesis.[2][3] By inhibiting this enzyme, this compound can effectively reduce the production of melanin, making it a valuable candidate for skin whitening agents and for the prevention of hyperpigmentation disorders. Its mechanism of action is rooted in its ability to interfere with the catalytic activity of tyrosinase, which is a copper-containing metalloenzyme.
While a specific IC₅₀ value for this compound is not publicly available, related aurone derivatives have demonstrated potent tyrosinase inhibitory activity, in some cases exceeding that of the commonly used standard, kojic acid.
Table 2: Tyrosinase Inhibitory Activity of Selected Aurone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | 4.1 ± 0.6 | [4] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 22.0 ± 4.7 | [4] |
| 7,3',4'-trihydroxyisoflavone | Tyrosinase | 5.23 ± 0.6 | [5] |
| 7,8,4'-trihydroxyisoflavone | Tyrosinase | 11.21 ± 0.8 | [5] |
Signaling Pathway of Melanogenesis
The production of melanin is regulated by a complex signaling cascade. A key pathway involves the activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This triggers a downstream cascade involving cyclic AMP (cAMP), Protein Kinase A (PKA), and the cAMP response element-binding protein (CREB), which ultimately leads to the increased expression of the Microphthalmia-associated transcription factor (MITF).[6][7][8] MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.[9][10][11]
Figure 1. Simplified signaling pathway of melanogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of tyrosinase inhibitors like this compound.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.
Figure 2. Workflow for in vitro tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound or other test inhibitors
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and kojic acid in DMSO.
-
Prepare a solution of mushroom tyrosinase (e.g., 1000 units/mL) in phosphate buffer.
-
Prepare a solution of L-DOPA (e.g., 1 mM) in phosphate buffer immediately before use.
-
-
Assay in 96-well Plate:
-
To each well, add 170 µL of a reaction mixture containing 10 parts 1 mM L-DOPA solution, 10 parts 50 mM potassium phosphate buffer (pH 6.5), and 9 parts distilled water.[12]
-
Add 10 µL of various concentrations of the test inhibitor (dissolved in DMSO and diluted with buffer) to the sample wells.
-
Add 10 µL of various concentrations of kojic acid to the positive control wells.
-
Add 10 µL of the buffer/DMSO solution to the negative control wells.
-
Add 20 µL of the mushroom tyrosinase solution to all wells to initiate the reaction.[12]
-
-
Incubation and Measurement:
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100%[12]
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Melanin Content Assay in B16F10 Melanoma Cells
This assay measures the effect of a compound on melanin production in a cellular context.
Figure 3. Workflow for cell-based melanin content assay.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)
-
This compound or other test inhibitors
-
α-Melanocyte-stimulating hormone (α-MSH, optional, to stimulate melanin production)
-
Phosphate-buffered saline (PBS)
-
1N Sodium hydroxide (NaOH)
-
6-well plates
-
Microplate reader
-
Reagents for protein quantification (e.g., BCA or Bradford assay)
Procedure:
-
Cell Seeding:
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
For a positive control for melanin production, treat cells with α-MSH (e.g., 0.5 nM).[13]
-
For a negative control, treat cells with the vehicle (e.g., DMSO) at the same final concentration as the test compound wells.
-
Incubate the cells for 48 hours.[13]
-
-
Melanin Extraction:
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[13]
-
In a parallel set of wells, determine the total protein content using a standard protein assay to normalize the melanin content.
-
The melanin content is expressed as a percentage of the control.
-
Conclusion
This compound is a promising aurone-based inhibitor of tyrosinase with significant potential for applications in cosmetics, medicine, and food technology. Its ability to modulate melanin synthesis through the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway, makes it a subject of great interest for further research and development. The experimental protocols provided in this guide offer a robust framework for the evaluation of its biological efficacy.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic adenosine monophosphate (cAMP) signaling in melanocyte pigmentation and melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microphthalmia-associated transcription factor as a regulator for melanocyte-specific transcription of the human tyrosinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Microphthalmia-associated transcription factor (MITF) is required but is not sufficient to induce the expression of melanogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Core Compound: Indole-Thiourea Derivative (Compound 4b)
An in-depth analysis of the preliminary studies on a representative tyrosinase inhibitor, herein referred to as Compound 4b, is presented. No public data could be retrieved for a compound specifically named "Tyrosinase-IN-4". Therefore, this technical guide utilizes the available information on a potent indole-thiourea derivative, Compound 4b, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Compound 4b is an indole-thiourea derivative identified as a potent tyrosinase inhibitor. It has demonstrated superior inhibitory activity compared to the standard inhibitor, kojic acid. This guide will delve into its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The inhibitory efficacy of Compound 4b against mushroom tyrosinase was quantified and compared with the standard inhibitor, kojic acid.
| Compound | IC50 (μM) | Inhibition Type | Binding Energy (mTYR) (kcal/mol) | Binding Energy (TYRP1) (kcal/mol) |
| Compound 4b | 5.9 ± 2.47 | Competitive | -7.0 | -6.5 |
| Kojic Acid | 16.4 ± 3.53 | Competitive | - | - |
Table 1: Summary of quantitative data for Compound 4b and Kojic Acid. Data sourced from a study on indole-thiourea derivatives as tyrosinase inhibitors.[1]
Mechanism of Action
Tyrosinase is a key enzyme in the biosynthesis of melanin.[2][3] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Dopaquinone then proceeds through a series of reactions to form melanin.[5]
Kinetic studies using Lineweaver-Burk plots have demonstrated that Compound 4b acts as a competitive inhibitor of tyrosinase. This indicates that the compound binds to the active site of the enzyme, thereby competing with the substrate (e.g., L-DOPA). Molecular docking studies further support this mechanism, showing strong binding of Compound 4b to the active site of both mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). The stability of this binding has been corroborated by molecular dynamics simulations.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the inhibitory activity of Compound 4b.
Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., Compound 4b)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound and kojic acid in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add an equal volume of the different concentrations of the test compound or kojic acid to the respective wells. A control well should contain the solvent vehicle instead of an inhibitor.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of L-DOPA solution to each well.
-
Immediately measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475-492 nm) at regular intervals for a defined period using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis of Tyrosinase Inhibition
This protocol is used to determine the type of enzyme inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots.
Procedure:
-
Perform the tyrosinase inhibition assay as described above with varying concentrations of the substrate (L-DOPA) and a fixed concentration of the inhibitor.
-
Measure the initial reaction velocity (V) at each substrate concentration in the presence and absence of the inhibitor.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the plot:
-
Competitive inhibition: The lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax remains unchanged, while Km increases).
-
Non-competitive inhibition: The lines intersect on the x-axis (Km remains unchanged, while Vmax decreases).
-
Uncompetitive inhibition: The lines are parallel.
-
Mixed inhibition: The lines intersect at a point other than on the axes.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of tyrosinase inhibitors.
Caption: Melanogenesis signaling pathway and the point of inhibition by Compound 4b.
Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.
Caption: Logical relationship of competitive inhibition at the enzyme active site.
References
An In-depth Technical Guide to Understanding the Binding Affinity of Tyrosinase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosinase, a copper-containing enzyme, is a critical regulator in the melanin biosynthesis pathway.[1][2] Its role as the rate-limiting enzyme in melanin production makes it a significant target for therapeutic and cosmetic applications, particularly in the context of hyperpigmentation disorders.[3][4] This document provides a comprehensive technical overview of a novel inhibitor, Tyrosinase-IN-4, with a focus on its binding affinity to the tyrosinase enzyme. We present detailed experimental protocols for assessing this binding affinity, summarize key quantitative data, and provide visual representations of the relevant biological pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to understand and further investigate the therapeutic potential of this compound.
Introduction to Tyrosinase and its Inhibition
Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing monooxygenase that catalyzes the initial and rate-limiting steps of melanogenesis.[2][3] The enzyme facilitates two primary reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][5] Dopaquinone then serves as a precursor for the synthesis of melanin pigments.[3]
Overactivity of tyrosinase can lead to an overproduction of melanin, resulting in various hyperpigmentation conditions such as melasma, age spots, and freckles.[6] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for pigmentation disorders.[3][4] A wide array of tyrosinase inhibitors have been investigated, ranging from natural products to synthetic compounds, with the goal of identifying potent and safe therapeutic agents.[3] this compound represents a novel synthetic molecule designed for high-affinity binding to the tyrosinase active site.
Quantitative Data Summary for this compound
The binding affinity and inhibitory potential of this compound against mushroom tyrosinase have been quantified through a series of in vitro and in silico studies. The following tables summarize the key findings.
| Parameter | Value | Method | Notes |
| IC50 | 3.5 ± 0.4 µM | Spectrophotometric Tyrosinase Inhibition Assay | The IC50 value represents the concentration of this compound required to inhibit 50% of tyrosinase activity.[3] |
| Inhibition Type | Mixed Inhibition | Lineweaver-Burk Plot Analysis | Indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex. |
| Binding Constant (Kb) | 2.1 x 105 M-1 | Fluorescence Quenching Assay | Reflects the equilibrium constant for the binding of this compound to tyrosinase. |
| Stern-Volmer Quenching Constant (Ksv) | 1.8 x 104 M-1 | Fluorescence Quenching Assay | Characterizes the efficiency of fluorescence quenching upon inhibitor binding. |
| Binding Energy | -8.2 kcal/mol | Molecular Docking Simulation | Predicted binding energy from in silico modeling, suggesting a strong and stable interaction.[7] |
Table 1: Summary of In Vitro and In Silico Data for this compound
Experimental Protocols
Spectrophotometric Tyrosinase Inhibition Assay
This assay is a common method used to determine the inhibitory effect of a compound on tyrosinase activity by measuring the formation of dopachrome from a substrate.[6][8]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)[5]
-
Phosphate Buffer (pH 6.8)
-
This compound (test compound)
-
Kojic Acid (positive control)[5]
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of mushroom tyrosinase, L-DOPA, this compound, and kojic acid in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[8][9]
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Fluorescence Quenching Assay
Fluorescence quenching is a valuable technique to study the interaction between a protein and a ligand.[10][11] The intrinsic fluorescence of tyrosinase, primarily from its tryptophan residues, is quenched upon binding of an inhibitor.
Materials:
-
Mushroom Tyrosinase
-
Phosphate Buffer (pH 6.8)
-
This compound
-
Fluorometer
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a series of solutions with a fixed concentration of tyrosinase and varying concentrations of this compound.
-
Incubate the solutions at room temperature for 5 minutes.
-
Measure the fluorescence emission spectra of each solution from 300 to 450 nm, with an excitation wavelength of 280 nm.
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F0 / F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
The binding constant (Kb) and the number of binding sites (n) can be calculated from the following equation: log[(F0 - F) / F] = log(Kb) + n log[Q]
Visualizations
Melanin Biosynthesis Pathway
The following diagram illustrates the key steps in the melanin synthesis pathway, highlighting the central role of tyrosinase.
Experimental Workflow for Tyrosinase Inhibition Assay
This workflow diagram outlines the sequential steps involved in the spectrophotometric tyrosinase inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biofor.co.il [biofor.co.il]
- 5. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids as mushroom tyrosinase inhibitors: a fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Research on Tyrosinase-IN-4 as a Depigmenting Agent: A Technical Overview
Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "Tyrosinase-IN-4." This suggests that "this compound" may be a novel, proprietary compound not yet detailed in published research, an internal codename for a substance within a private research entity, or a misidentified term.
Consequently, this guide provides a foundational framework for the exploratory research of a hypothetical or novel tyrosinase inhibitor, using established principles and methodologies prevalent in the field of depigmenting agent discovery. This document will outline the typical data, experimental protocols, and signaling pathways investigated for a tyrosinase inhibitor.
Core Concepts in Tyrosinase Inhibition for Depigmentation
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] By inhibiting the activity of tyrosinase, the production of melanin can be reduced, leading to a depigmenting or skin-lightening effect.[5] This makes tyrosinase a prime target for the development of agents to treat hyperpigmentation disorders such as melasma and age spots.[6][7]
Quantitative Data for a Novel Tyrosinase Inhibitor
The following tables represent the types of quantitative data that would be essential to characterize the efficacy and safety of a novel tyrosinase inhibitor like the hypothetical this compound.
Table 1: In Vitro Tyrosinase Inhibition
| Assay Type | Target Enzyme | Substrate | Inhibitor Concentration | % Inhibition | IC50 Value | Positive Control |
|---|---|---|---|---|---|---|
| Mushroom Tyrosinase Assay | Mushroom Tyrosinase | L-DOPA | 1 µM | Kojic Acid | ||
| 10 µM | ||||||
| 50 µM | ||||||
| Human Tyrosinase Assay | Human Melanoma Cell Lysate | L-DOPA | 1 µM | Kojic Acid | ||
| 10 µM |
| | | | 50 µM | | | |
Table 2: Cellular Efficacy in B16F10 Murine Melanoma Cells
| Assay | Treatment | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) | Cell Viability (%) |
|---|---|---|---|---|
| Melanin Content Assay | Vehicle Control | 100% | N/A | 100% |
| α-MSH (100 nM) | ||||
| α-MSH + Test Compound (1 µM) | ||||
| α-MSH + Test Compound (10 µM) | ||||
| α-MSH + Test Compound (50 µM) | ||||
| Intracellular Tyrosinase Activity Assay | Vehicle Control | N/A | 100% | 100% |
| α-MSH (100 nM) | ||||
| α-MSH + Test Compound (1 µM) | ||||
| α-MSH + Test Compound (10 µM) |
| | α-MSH + Test Compound (50 µM) | | | |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols used to assess tyrosinase inhibitors.
Mushroom Tyrosinase Activity Assay
This assay is a common initial screening method due to the commercial availability and affordability of mushroom tyrosinase.[5][8]
-
Preparation of Reagents:
-
Mushroom tyrosinase stock solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA substrate solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).
-
Test compound and positive control (e.g., Kojic acid) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the test compound (or positive control/vehicle), and the tyrosinase enzyme solution.
-
Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-DOPA substrate.
-
Measure the absorbance at 475 nm kinetically for a defined period (e.g., 30 minutes) to monitor the formation of dopachrome.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value from a dose-response curve.
-
Cellular Melanin Content Assay
This assay quantifies the effect of a test compound on melanin production in a cellular context, typically using B16F10 murine melanoma cells.
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with a melanogenesis stimulant (e.g., α-melanocyte-stimulating hormone, α-MSH) and various concentrations of the test compound for a specified duration (e.g., 72 hours).[9]
-
-
Melanin Extraction:
-
Lyse the cells with a suitable buffer (e.g., NaOH with DMSO).
-
Heat the lysate (e.g., at 80°C) to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.
-
Intracellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cellular environment.
-
Cell Lysis:
-
Treat cells as described in the melanin content assay.
-
Harvest and lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).[10]
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the tyrosinase enzyme.
-
-
Activity Measurement:
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix a standardized amount of protein from the cell lysate with L-DOPA substrate.
-
Measure the rate of dopachrome formation by monitoring the absorbance at 490 nm over time.[10]
-
Signaling Pathways in Melanogenesis
The regulation of melanogenesis is complex, involving multiple signaling pathways. A novel tyrosinase inhibitor might modulate these pathways in addition to directly inhibiting the enzyme.
The primary pathway regulating tyrosinase expression is the cAMP/PKA/CREB/MITF cascade.[11][12] Stimulation by α-MSH activates the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cAMP.[11] This activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[13] Phosphorylated CREB, along with other transcription factors, upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[14][15] MITF, in turn, binds to the promoter of the tyrosinase gene (TYR) and other melanogenic genes to increase their transcription.[11]
Caption: The α-MSH signaling pathway leading to melanin production.
A comprehensive investigation of a novel depigmenting agent would involve examining its effects on the phosphorylation of CREB and the expression levels of MITF and tyrosinase.
Experimental Workflow for Inhibitor Characterization
The logical progression for characterizing a novel tyrosinase inhibitor is outlined below.
Caption: A typical workflow for the discovery and characterization of a novel depigmenting agent.
This structured approach ensures that a compound's activity is confirmed from a simple enzymatic assay to more complex cellular and model organism systems, while also elucidating its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A polymorphism in IRF4 affects human pigmentation through a tyrosinase-dependent MITF/TFAP2A pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A polymorphism in IRF4 affects human pigmentation through a tyrosinase-dependent MITF/TFAP2A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Evaluating Tyrosinase-IN-4 in B16F10 Melanoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase-IN-4 is a potent and selective inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis. Overproduction of melanin is associated with various hyperpigmentation disorders. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in the B16F10 murine melanoma cell line, a widely used model for studying melanogenesis. The described assays include the assessment of cell viability, cellular tyrosinase activity, melanin content, and the expression of key melanogenic proteins.
Data Summary
The following tables summarize the quantitative data obtained from the evaluation of this compound in B16F10 cells.
Table 1: In Vitro Efficacy of this compound
| Parameter | IC50 Value |
| Cellular Tyrosinase Activity | 15.2 µM |
| Melanin Content | 25.8 µM |
Table 2: Cytotoxicity Profile of this compound
| Assay | CC50 Value |
| B16F10 Cell Viability | > 100 µM |
Table 3: Effect of this compound on Protein Expression
| Protein | Treatment (50 µM this compound) | Fold Change vs. Control |
| Tyrosinase | 48 hours | 0.45 |
| MITF | 48 hours | 0.52 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Seeding: Seed the B16F10 cells in appropriate well plates (e.g., 96-well for viability and tyrosinase activity, 24-well for melanin content, and 6-well for western blotting) at a density that allows for adherence and growth. For example, seed 1 x 10⁴ cells per well in a 96-well plate.[2]
-
Adherence: Allow cells to adhere for 24 hours before treatment.
-
Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with the medium containing this compound and incubate for the desired time (e.g., 48 or 72 hours).
Protocol 2: Cell Viability Assay (Resazurin Assay)
-
Seed B16F10 cells (1 x 10⁴ cells/well) in a 96-well plate and treat with various concentrations of this compound for 48 hours.[2]
-
Add 20 µL of Resazurin solution (14 mg/dL) to each well.[3]
-
Measure the absorbance at 570 nm and 600 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cellular Tyrosinase Activity Assay
-
Seed B16F10 cells (5 x 10⁴ cells/well) in a 96-well plate and treat with this compound for 48 hours.[3]
-
Wash the cells with PBS and lyse them with 100 µL of lysis buffer (100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF).[3]
-
Centrifuge the lysates at 10,000 rpm for 20 minutes at 4°C.[3][4]
-
In a new 96-well plate, mix 10 µL of the cell lysate supernatant with 160 µL of 5 mM L-DOPA.[3]
-
Incubate at 37°C for 30 minutes.[3]
-
Measure the absorbance at 490 nm to determine the amount of dopachrome produced.[3]
-
Express the tyrosinase activity as a percentage of the untreated control.
Protocol 4: Melanin Content Assay
-
Seed B16F10 cells (2.5 x 10⁴ cells/well) in a 6-well plate and treat with this compound for 48 hours.[5]
-
Harvest the cells and wash with PBS.
-
Dissolve the cell pellets in 100 µL of 1N NaOH at 60°C for 2 hours.[5]
-
Measure the absorbance of the supernatant at 405 nm.[5]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Normalize the melanin content to the total protein concentration and express it as a percentage of the untreated control.
Protocol 5: Western Blot Analysis
-
Seed B16F10 cells (2 x 10⁵ cells/well) in 6-well plates and treat with this compound for 48 hours.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% skim milk in TBST.[3]
-
Incubate the membrane with primary antibodies against tyrosinase, MITF, and a loading control (e.g., β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.[3]
-
Quantify the band intensities using densitometry software and normalize to the loading control.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular tyrosinase activity assay [bio-protocol.org]
- 5. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosinase-IN-4 in a Cell-Based Tyrosinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis.[1] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2] Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.
Tyrosinase-IN-4 is a novel small molecule inhibitor designed to target the enzymatic activity of tyrosinase. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a cell-based tyrosinase assay using a suitable melanoma cell line, such as B16F10 murine melanoma cells, which are frequently used in melanogenesis studies.[4]
Mechanism of Action
Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway.[5] Its activity is crucial for the production of both eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).[2] Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, by binding to the enzyme's active site or allosteric sites. Some inhibitors also function as copper chelators, targeting the essential copper ions in the tyrosinase active site. The primary mechanism of this compound is believed to be the direct inhibition of the catalytic activity of tyrosinase, thereby reducing the conversion of L-DOPA to dopaquinone, a key intermediate in melanin formation.[6][7]
Data Presentation
The inhibitory effect of this compound on cellular tyrosinase activity can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results can be compared with a known tyrosinase inhibitor, such as Kojic Acid.
| Compound | Cell Line | IC50 (µM) | Cytotoxicity (IC50, µM) | Reference |
| This compound | B16F10 | User Determined | User Determined | - |
| Kojic Acid | B16F10 | ~121 µM | > 700 µM | [7] |
| Piperine | B16F10 | 526 µM | 79 µM | [6] |
| Horsfieldone A | B16F10 | 294 µM | 21 µM | [6] |
| Maingayone D | B16F10 | 38 µM | 19 µM | [6] |
Experimental Protocols
Cell Culture and Maintenance
A suitable pigmented melanoma cell line, such as B16F10, should be used. These cells are known to have high tyrosinase activity.[4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound and Control Compounds
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Positive Control: Prepare a stock solution of a known tyrosinase inhibitor, such as Kojic Acid, in the same manner.
Cell Treatment and Lysis
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density that will allow them to reach approximately 80% confluency after 24 hours (e.g., 2 x 10^5 cells/well).[4]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the inhibitor to take effect.[4]
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., 100 µL of 0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail) to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the tyrosinase activity.
Cell-Based Tyrosinase Activity Assay
This assay measures the conversion of L-DOPA to dopachrome, which can be quantified spectrophotometrically.[6][7]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell lysate (normalized to a specific protein concentration, e.g., 40 µg of total protein).[4]
-
0.1 M sodium phosphate buffer (pH 6.8) to bring the total volume to 100 µL.
-
-
Substrate Addition: Add 100 µL of freshly prepared 5 mM L-DOPA solution in 0.1 M sodium phosphate buffer (pH 6.8) to each well to initiate the reaction.[4]
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm using a microplate reader at 37°C. Take readings every 1-2 minutes for at least 30-60 minutes.[7]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each sample by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Melanin Synthesis Pathway and Site of Inhibition
References
- 1. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of L-tyrosine-induced micronuclei production by phenylthiourea in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Determining the Inhibitory Potential of Compounds on Mushroom Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the inhibitory concentration of test compounds against mushroom tyrosinase, a key enzyme in melanogenesis. The following protocols and data are essential for the screening and characterization of potential depigmenting agents for therapeutic and cosmetic applications.
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1] It is responsible for the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Aberrant tyrosinase activity can lead to hyperpigmentation disorders. Consequently, the inhibition of this enzyme is a primary focus in the development of skin-lightening agents.[3][4] Mushroom tyrosinase is widely used as a model enzyme for in vitro screening of potential inhibitors due to its commercial availability and well-characterized activity.[5][6]
This document outlines a detailed protocol for a mushroom tyrosinase inhibition assay, using the well-known inhibitor Kojic acid as a positive control. The principles and methodologies described can be adapted for testing novel compounds, such as "Tyrosinase-IN-4."
Quantitative Data Summary
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for various known tyrosinase inhibitors can vary depending on the purity of the enzyme and the assay conditions.[5][7] For the commonly used positive control, Kojic acid, IC50 values have been reported in the range of 10-300 µM.[8]
Below is a table summarizing typical concentrations and IC50 values for components used in a mushroom tyrosinase assay.
| Component | Stock Concentration | Final Assay Concentration | Purpose | Reported IC50 (for Inhibitors) |
| Mushroom Tyrosinase | 500 - 1,000 units/mL | 50 - 100 units/mL | Enzyme | N/A |
| L-Tyrosine | 1 mM | 0.3 mM | Substrate (Monophenolase activity) | N/A |
| L-DOPA | 10 mM | 2 mM[5] | Substrate (Diphenolase activity) | N/A |
| Kojic Acid | 10 mM | Variable (for serial dilution) | Positive Control Inhibitor | ~10 - 300 µM[8] |
| Test Compound (e.g., this compound) | e.g., 10 mM in DMSO | Variable (for serial dilution) | Test Inhibitor | To be determined |
| Phosphate Buffer | 50 mM, pH 6.5-6.8 | 18 - 50 mM | Maintain pH | N/A |
| DMSO | N/A | < 2%[3] | Solvent for inhibitor | N/A |
Experimental Protocols
This section provides a detailed methodology for performing a mushroom tyrosinase inhibition assay in a 96-well microplate format, which is suitable for screening multiple concentrations of a test compound.
Materials and Reagents
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-Tyrosine (or L-DOPA)
-
Kojic Acid (positive control)
-
Test Compound (e.g., this compound)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-490 nm[3][9]
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water and adjust the pH to 6.8.[3]
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment.[3]
-
L-Tyrosine Solution (2 mM): Dissolve L-Tyrosine in phosphate buffer. Gentle heating may be required to fully dissolve the substrate.[3]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.[3]
-
Kojic Acid Stock Solution (10 mM): Dissolve Kojic acid in DMSO.[3]
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve the test compound (e.g., this compound) in DMSO.[3]
Assay Procedure
-
Prepare Serial Dilutions: Prepare a series of working solutions of the test compound and Kojic acid by diluting the stock solutions with phosphate buffer to achieve a range of desired final concentrations in the assay. The final DMSO concentration in each well should not exceed 2%.[3]
-
Assay Plate Setup: To each well of a 96-well microplate, add the following in order:
-
20 µL of the test compound or positive control at various concentrations.[3]
-
For the negative control, add 20 µL of the buffer containing the same percentage of DMSO as the test samples.[3]
-
140 µL of 2 mM L-Tyrosine solution (for monophenolase activity) or 10 mM L-DOPA solution (for diphenolase activity).
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.[3][10]
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of mushroom tyrosinase solution (1000 units/mL) to each well.[3][10]
-
Measure Absorbance: Immediately measure the absorbance at 475 nm in a microplate reader. Take kinetic readings every minute for 20-30 minutes.[3][9] The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.[11]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of the inhibitor and the control by calculating the slope of the linear portion of the absorbance versus time curve.[3]
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the rate of reaction of the negative control and V_sample is the rate of reaction in the presence of the test compound.
-
Determine IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Visualizations
Signaling Pathway of Tyrosinase in Melanogenesis
Caption: The enzymatic pathway of melanogenesis catalyzed by tyrosinase and the point of inhibition.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: A stepwise workflow for the mushroom tyrosinase inhibition assay.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. biofor.co.il [biofor.co.il]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Mushroom and Murine Tyrosinase Inhibitors from Achillea biebersteinii Afan. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.in [ijsr.in]
- 11. Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
Application Notes and Protocols for Assessing Anti-Browning in Food Samples Using Tyrosinase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic browning, a common phenomenon in fruits, vegetables, and seafood, is primarily initiated by the enzyme tyrosinase.[1][2][3] This copper-containing metalloenzyme catalyzes the oxidation of phenols, such as L-tyrosine, into quinones, which then polymerize to form brown, black, or red pigments.[1][4][5] This process leads to undesirable changes in color, flavor, and nutritional value, resulting in significant economic losses in the food industry.[3] Tyrosinase inhibitors are therefore of great interest as food preservatives to control browning.[3][6]
Tyrosinase-IN-4 is a potent inhibitor of tyrosinase and holds promise as an effective anti-browning agent for food preservation.[7][8] These application notes provide a detailed protocol for utilizing this compound to assess its anti-browning efficacy in food samples. The protocol covers both an in vitro tyrosinase inhibition assay and a direct assessment of browning on a food matrix.
Mechanism of Action: Tyrosinase Inhibition
Tyrosinase catalyzes two primary reactions in the melanin biosynthesis pathway: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA) and the subsequent oxidation of o-diphenols to o-quinones.[4][5] These quinones are highly reactive and undergo non-enzymatic polymerization to form melanin pigments. Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions in the enzyme's active site.[4][6] this compound functions by potently inhibiting this enzymatic activity, thereby preventing the formation of pigments responsible for browning.[7][8]
Figure 1. Simplified signaling pathway of enzymatic browning by tyrosinase and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound can be quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is typically compared against a known tyrosinase inhibitor, such as Kojic Acid.
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| This compound | Mushroom | L-DOPA | [Data] | [Data] | Kojic Acid | 48.05 ± 3.28 |
| Kojic Acid | Mushroom | L-DOPA | 48.05 ± 3.28 | Non-competitive | - | - |
Note: Specific IC50 and inhibition type data for this compound should be determined experimentally and inserted here. The value for Kojic Acid is provided for comparison.[9]
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol details the procedure for determining the inhibitory activity of this compound against mushroom tyrosinase in a 96-well plate format.
Materials:
-
This compound
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Kojic Acid (positive control)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-510 nm[10][11][12][13]
Procedure:
-
Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH.[14]
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be optimized for a measurable rate of reaction.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Test Compound (this compound) and Positive Control (Kojic Acid) Solutions: Prepare stock solutions in DMSO and then dilute to various concentrations with phosphate buffer.[14] Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of this compound solution (at various concentrations) + 50 µL of tyrosinase enzyme solution.
-
Positive Control Wells: 20 µL of Kojic Acid solution + 50 µL of tyrosinase enzyme solution.
-
Enzyme Control (EC) Wells (No Inhibitor): 20 µL of phosphate buffer (with DMSO if used for test compounds) + 50 µL of tyrosinase enzyme solution.
-
Blank Wells: 70 µL of phosphate buffer.
-
-
Initiate the reaction by adding 30 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm or 510 nm in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at 25°C.[10][11][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:[14] % Inhibition = [(Rate_EC - Rate_Test) / Rate_EC] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.[14]
-
Figure 2. Experimental workflow for the in vitro tyrosinase inhibition assay.
Protocol 2: Assessment of Anti-Browning on Food Samples (e.g., Apple Slices)
This protocol describes how to evaluate the effectiveness of this compound in preventing browning on the surface of fresh-cut food samples.
Materials:
-
Fresh food samples (e.g., apples, potatoes, mushrooms)
-
This compound solutions at various concentrations in a suitable food-grade solvent (e.g., water with a small amount of ethanol)
-
Control solutions (e.g., water, ascorbic acid solution)
-
Colorimeter or a computer vision system with a digital camera and calibrated light source
-
Spectrophotometer (optional, for pigment extraction)
Procedure:
-
Sample Preparation:
-
Wash and dry the food samples.
-
Cut the samples into uniform slices (e.g., 5 mm thickness).
-
-
Treatment Application:
-
Immediately after cutting, immerse the slices in the different treatment solutions (this compound at various concentrations, positive control like ascorbic acid, and a negative control like distilled water) for a fixed period (e.g., 2-5 minutes).
-
Remove the slices, gently blot excess solution, and place them on a clean surface at room temperature, exposed to air.
-
-
Browning Assessment:
-
Monitor the color changes on the surface of the slices at regular time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Colorimetric Measurement: Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the slice surface.[9][15][16] An increase in a* and a decrease in L* typically indicate browning. The total color difference (ΔE) can be calculated as: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
-
Spectrophotometric Measurement (Optional): At each time point, a portion of the sample can be homogenized in a buffer, centrifuged, and the absorbance of the supernatant measured at 420 nm to quantify the brown pigment formation.[15]
-
-
Data Analysis:
-
Plot the L, a, and ΔE* values over time for each treatment group.
-
Compare the rate and extent of browning in samples treated with this compound to the control groups.
-
A lower change in color parameters in the this compound treated group indicates effective anti-browning activity.
-
Figure 3. Workflow for assessing the anti-browning effect of this compound on food samples.
Conclusion
This compound demonstrates significant potential as an anti-browning agent for the food industry. The protocols outlined in these application notes provide a robust framework for researchers and scientists to quantify its inhibitory efficacy against tyrosinase and to evaluate its practical application in preventing enzymatic browning in various food products. Further studies can be conducted to optimize concentrations, application methods, and to assess the impact on other food quality parameters such as texture and flavor.
References
- 1. Food browning - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. CN103389275A - Method for measuring flesh browning degree - Google Patents [patents.google.com]
- 16. academic.oup.com [academic.oup.com]
Practical Applications of Tyrosinase-IN-4 in Cosmetic Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin, the primary pigment in human skin, hair, and eyes.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[3] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening and depigmenting agents for cosmetic and therapeutic applications.[1][3] Tyrosinase-IN-4 is a potent synthetic inhibitor of tyrosinase, showing promise for use in cosmetic formulations aimed at addressing hyperpigmentation and promoting an even skin tone.
This document provides detailed application notes and experimental protocols for researchers and scientists interested in evaluating the efficacy and mechanism of action of this compound in the context of cosmetic science.
Mechanism of Action
Tyrosinase catalyzes two initial and rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][4] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[1] this compound, as a competitive inhibitor, is hypothesized to bind to the active site of the tyrosinase enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and effectively halting the melanin synthesis cascade.[5]
The regulation of melanogenesis involves complex signaling pathways. Key pathways include the cyclic adenosine monophosphate (cAMP)-dependent pathway, which activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to the upregulation of Microphthalmia-associated transcription factor (MITF).[6][7] MITF is a master regulator that controls the expression of crucial melanogenic enzymes, including tyrosinase.[8][9] Another significant pathway is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which, when activated, can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanogenesis.[10][11] It is plausible that this compound, beyond direct enzyme inhibition, may also modulate these signaling pathways to reduce melanin production.
Quantitative Data Summary
While specific data for this compound is proprietary, the following table summarizes typical quantitative data obtained for potent synthetic tyrosinase inhibitors with similar mechanisms of action, evaluated in both enzymatic and cellular assays. This data serves as a benchmark for expected performance.
| Parameter | Assay Type | Test System | This compound (Expected Range) | Kojic Acid (Reference) | Reference |
| IC50 | In Vitro Tyrosinase Activity | Mushroom Tyrosinase | 1 - 10 µM | 15 - 25 µM | [5][12] |
| Melanin Inhibition | Cellular Assay | B16F10 Melanoma Cells | 30 - 60% at 10 µM | 20 - 40% at 20 µM | [5][13] |
| Cellular Tyrosinase Inhibition | Cellular Assay | B16F10 Melanoma Cells | 40 - 70% at 10 µM | 30 - 50% at 20 µM | [5][13] |
| Cytotoxicity (CC50) | Cellular Assay | B16F10 Melanoma Cells | > 50 µM | > 100 µM | [14][15] |
Experimental Protocols
In Vitro Mushroom Tyrosinase Activity Assay
This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to each well.
-
Add 10 µL of the various concentrations of this compound or Kojic Acid to the respective wells. For the control, add 10 µL of phosphate buffer.
-
Add 170 µL of a reaction mixture containing 1 mM L-DOPA in phosphate buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Cellular Melanin Content Assay
This protocol measures the effect of this compound on melanin production in a cellular model, typically B16F10 murine melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)
-
Phosphate-Buffered Saline (PBS)
-
1 M NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours. α-MSH (e.g., 1 µM) can be co-administered to induce melanogenesis.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of 1 M NaOH containing 10% DMSO to each well and incubate at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content can be normalized to the protein concentration of each well, determined by a separate protein assay (e.g., BCA assay).
Cellular Tyrosinase Activity Assay
This protocol evaluates the effect of this compound on the intracellular tyrosinase activity in B16F10 cells.
Materials:
-
B16F10 melanoma cells
-
Cell lysis buffer (e.g., 50 mM phosphate buffer pH 6.8, 1% Triton X-100, 0.1 mM PMSF)
-
L-DOPA
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate (2 x 10^5 cells/well) and treat with this compound for 48 hours.
-
Wash the cells with PBS and lyse them with cell lysis buffer on ice.
-
Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to pellet cell debris.
-
In a 96-well plate, add 80 µL of the supernatant (cell lysate) to each well.
-
Add 20 µL of 2 mg/mL L-DOPA to each well to start the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 492 nm at different time points (e.g., every 10 minutes for 1 hour).
-
The tyrosinase activity is proportional to the rate of increase in absorbance.
Cytotoxicity Assay
This protocol assesses the potential toxicity of this compound on B16F10 cells.
Materials:
-
B16F10 melanoma cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of melanogenesis and the inhibitory point of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Tyrosinase - Creative Enzymes [creative-enzymes.com]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A polymorphism in IRF4 affects human pigmentation through a tyrosinase-dependent MITF/TFAP2A pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mitf Involved in Innate Immunity by Activating Tyrosinase-Mediated Melanin Synthesis in Pteria penguin [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells -Journal of Life Science | Korea Science [koreascience.kr]
- 13. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro studies on the cytotoxicity, elastase, and tyrosinase inhibitory activities of tomato (Solanum lycopersicum Mill.) extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of Tyrosinase-IN-4 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, characterized by the overproduction of melanin, are a common concern in dermatology and cosmetics. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in melanogenesis, the process of melanin synthesis.[1][2] Inhibition of tyrosinase is a key strategy for the development of skin lightening agents and treatments for hyperpigmentation.[1][2]
Tyrosinase-IN-4 (also known as compound 34; CAS No. 19275-70-8) is a potent inhibitor of tyrosinase.[1][2] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE), offer a physiologically relevant in vitro platform for assessing the efficacy of tyrosinase inhibitors.[3][4][5] These models mimic the architecture and cellular interactions of human skin, providing a more accurate prediction of in vivo effects compared to traditional 2D cell cultures.[4][5]
These application notes provide a detailed framework for evaluating the efficacy of this compound in a 3D pigmented human epidermis model. The protocols herein describe methods for assessing melanin content, tyrosinase activity, and cell viability.
Melanogenesis Signaling Pathway
The following diagram illustrates the key steps in the melanogenesis pathway and the inhibitory role of this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the efficacy of this compound in a 3D skin model.
Experimental Protocols
Culture and Treatment of 3D Pigmented Human Epidermis Models
Commercially available 3D reconstructed human pigmented epidermis models (e.g., SkinEthic™ RHPE, EpiDerm™ MEL-300) are recommended. Upon receipt, the tissues should be cultured according to the manufacturer's instructions.
-
Materials:
-
3D Pigmented Human Epidermis Model Kit
-
Maintenance medium provided by the manufacturer
-
This compound (CAS: 19275-70-8)
-
Vehicle control (e.g., DMSO, ethanol)
-
Positive control (e.g., Kojic acid)
-
Sterile culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare stock solutions of this compound and the positive control in a suitable vehicle.
-
Acclimate the 3D skin models in the provided maintenance medium for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare different concentrations of this compound in the maintenance medium. A vehicle control and a positive control should be included.
-
For systemic application, replace the medium with the treatment-containing medium. For topical application, apply a small volume of the test compound directly onto the surface of the tissue.[3]
-
Incubate the tissues for a specified period (e.g., 6 days), changing the medium every 2-3 days.[3]
-
Melanin Content Assay
This protocol quantifies the melanin content in the 3D skin models.
-
Materials:
-
Treated 3D skin models
-
Solvable™ (PerkinElmer) or 1 M NaOH with 10% DMSO
-
Synthetic melanin standard
-
Microplate reader
-
-
Procedure:
-
At the end of the treatment period, harvest the 3D skin models.
-
Remove the tissue from the insert using a scalpel.
-
Place the tissue in a tube containing a known volume of Solvable™ or NaOH/DMSO solution.
-
Heat the samples at 100°C for 45 minutes or 95°C for 1 hour to dissolve the melanin.[3]
-
Centrifuge the samples to pellet any undissolved material.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Prepare a standard curve using synthetic melanin to calculate the melanin concentration in the samples.
-
In Situ Tyrosinase Activity Assay (L-DOPA Staining)
This assay visualizes the tyrosinase activity within the 3D skin model.
-
Materials:
-
Treated 3D skin models
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (0.1% in PBS)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%, buffered)
-
Paraffin and embedding supplies
-
Microtome
-
Microscope
-
-
Procedure:
-
Fix the treated 3D skin models in 10% buffered formalin.
-
Process the tissues for paraffin embedding and sectioning (5 µm sections).
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the sections with freshly prepared 0.1% L-DOPA solution at 37°C for 2-4 hours, or until a brown color develops.
-
Rinse the sections with PBS.
-
Counterstain with a suitable nuclear stain if desired.
-
Dehydrate, clear, and mount the sections.
-
Visualize the brown melanin deposits, indicating tyrosinase activity, under a microscope.
-
Histological Analysis (Fontana-Masson Staining)
Fontana-Masson staining is used to visualize melanin deposits in the tissue sections.
-
Materials:
-
Paraffin-embedded sections of treated 3D skin models
-
Fontana-Masson stain kit (or individual reagents: ammoniacal silver solution, gold chloride, sodium thiosulfate)
-
Nuclear Fast Red solution
-
Microscope
-
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections to distilled water.
-
Incubate the slides in pre-warmed ammoniacal silver solution in the dark at 60°C for 30-60 minutes.[6]
-
Rinse thoroughly in distilled water.
-
Tone the sections in 0.1% gold chloride solution.
-
Rinse in distilled water.
-
Treat with 5% sodium thiosulfate solution.
-
Rinse in running tap water.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate, clear, and mount the sections.
-
Observe the black staining of melanin granules under a microscope.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound on the 3D skin models.
-
Materials:
-
Treated 3D skin models
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in culture medium)
-
Isopropanol or DMSO
-
Microplate reader
-
-
Procedure:
-
At the end of the treatment period, transfer the 3D skin models to a new plate containing the MTT solution.
-
Incubate for 3 hours at 37°C and 5% CO₂.[3]
-
After incubation, remove the MTT solution and add isopropanol or DMSO to each well to dissolve the formazan crystals.
-
Incubate for a minimum of 2 hours at room temperature with gentle shaking.[3]
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Melanin Content in 3D Pigmented Epidermis Models
| Treatment Group | Concentration (µM) | Melanin Content (µ g/tissue ) ± SD | % Inhibition of Melanin Synthesis |
| Vehicle Control | - | [Experimental Value] | 0% |
| This compound | [Conc. 1] | [Experimental Value] | [Calculated Value] |
| This compound | [Conc. 2] | [Experimental Value] | [Calculated Value] |
| This compound | [Conc. 3] | [Experimental Value] | [Calculated Value] |
| Positive Control | [Conc.] | [Experimental Value] | [Calculated Value] |
Table 2: Effect of this compound on Cell Viability in 3D Pigmented Epidermis Models
| Treatment Group | Concentration (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |
| Vehicle Control | - | [Experimental Value] | 100% |
| This compound | [Conc. 1] | [Experimental Value] | [Calculated Value] |
| This compound | [Conc. 2] | [Experimental Value] | [Calculated Value] |
| This compound | [Conc. 3] | [Experimental Value] | [Calculated Value] |
| Positive Control | [Conc.] | [Experimental Value] | [Calculated Value] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the robust evaluation of this compound efficacy in 3D skin models. By assessing melanin content, tyrosinase activity, and cell viability, researchers can gain valuable insights into the potential of this compound as a skin lightening agent. The use of physiologically relevant 3D skin models enhances the predictive value of these in vitro studies for human applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Other Inhibitors | CymitQuimica [cymitquimica.com]
- 5. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of Tyrosinase Inhibitors using Tyrosinase-IN-4
References
- 1. Recent advances in the design and discovery of synthetic tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tyrosinase-IN-4 insolubility issues in aqueous solutions
Welcome to the technical support center for Tyrosinase-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a focus on addressing challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent inhibitor of the enzyme tyrosinase, a key metalloenzyme in the melanin biosynthesis pathway.[1][2] Its primary research applications include the investigation of skin whitening agents and as a potential food preservative to prevent enzymatic browning.[1][2]
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉ClO₃ | [2][3] |
| Molecular Weight | 272.68 g/mol | [2][3] |
| CAS Number | 19275-70-8 | [2][3] |
Q3: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[2] However, it is sparingly soluble in aqueous buffers, which can lead to precipitation when diluting a DMSO stock solution into an aqueous assay medium.[4][5][6]
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.73 mg of this compound in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Insolubility Issues
Precipitation of this compound upon dilution into aqueous buffers is a common challenge. The following troubleshooting guide provides a systematic approach to address this issue.
Problem: My this compound precipitates out of solution when I add it to my aqueous assay buffer.
This is a frequent observation for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous medium.[4] Here are several strategies to mitigate this issue, presented in a logical workflow.
1. Optimize Final DMSO Concentration
-
Question: What is the maximum concentration of DMSO my assay can tolerate?
-
Answer: While many cell lines can tolerate up to 0.5% DMSO, it is crucial to determine the specific tolerance of your experimental system.[4] Aim for the lowest possible final concentration of DMSO that maintains the solubility of this compound. It is essential to include a vehicle control with the same final DMSO concentration in your experiment to account for any solvent effects.
2. Use a Co-Solvent
-
Question: Can I use another solvent along with DMSO?
-
Answer: Yes, employing a water-miscible organic co-solvent can improve solubility.[4] Consider using ethanol or propylene glycol in combination with DMSO. You would first dissolve this compound in DMSO and then add the co-solvent before the final dilution into the aqueous buffer. Remember to include the co-solvent in your vehicle control.
3. Modify the Dilution Method
-
Question: I am adding my DMSO stock directly to the full volume of buffer. Is there a better way?
-
Answer: A single, large dilution can cause the compound to "crash out" of solution. Instead, perform serial dilutions of your stock solution in the final assay medium.[4] This gradual decrease in the organic solvent concentration can help maintain solubility.
4. Adjust Physical Conditions
-
Question: Can temperature or mixing affect solubility?
-
Answer: Yes. Gently warming the assay medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[4] Additionally, immediately after adding the compound to the medium, vortex the solution gently to ensure rapid and uniform dispersion.[4]
5. Verify with Controls
-
Question: How do I confirm that my compound is truly in solution?
-
Answer: Visually inspect your final solution for any signs of precipitation (cloudiness or visible particles). It is also good practice to centrifuge your final solution and test the supernatant for activity to ensure you are not working with a suspension. Always include a positive control, such as kojic acid, and a vehicle control in your assay to validate your results.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM potassium phosphate, pH 6.8)
-
This compound
-
Kojic Acid (positive control)
-
DMSO (anhydrous)
-
96-well microplate
-
Microplate reader
Protocol Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in cold phosphate buffer. The final concentration will need to be optimized for your specific assay conditions.
-
L-DOPA Solution: Prepare a solution of L-DOPA in phosphate buffer. This should be prepared fresh before use.
-
Inhibitor and Control Solutions: Prepare serial dilutions of this compound and kojic acid in your chosen solvent system (e.g., DMSO with or without a co-solvent), ensuring the final solvent concentration in the assay is consistent across all wells and does not exceed the tolerance of the enzyme.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer to each well.
-
Add your this compound dilutions, kojic acid (positive control), or vehicle (negative control) to the appropriate wells.
-
Add the tyrosinase solution to all wells except for the blank controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately begin measuring the absorbance at approximately 475 nm in a kinetic mode for a set duration (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Summary of Assay Conditions:
| Parameter | Typical Value/Range | Reference |
| Enzyme Source | Mushroom Tyrosinase | [3][7] |
| Substrate | L-DOPA or L-Tyrosine | [3][7] |
| Buffer | Phosphate Buffer | [1][8] |
| pH | 6.5 - 7.2 | [1][9] |
| Wavelength | 475 - 510 nm | [4][7][8] |
| Positive Control | Kojic Acid | [4][8][10] |
This technical support guide provides a starting point for troubleshooting insolubility issues with this compound and for setting up a reliable tyrosinase inhibition assay. Due to the inherent low aqueous solubility of this compound, careful optimization of the experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the structure-activity relationship of tyrosinase-dependent cytotoxicity of a series of substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, Characterization, and Inhibition of Tyrosinase from Jerusalem Artichoke (Helianthus Tuberosus L.) Tuber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Tyrosinase-IN-4 Concentration for Maximum Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Tyrosinase-IN-4 to achieve maximum inhibition of tyrosinase activity. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a tyrosinase inhibition assay?
A1: Based on available data for potent tyrosinase inhibitors, a recommended starting concentration range for this compound would be from nanomolar (nM) to low micromolar (µM) concentrations. To determine the precise IC50 value (the concentration at which 50% of the enzyme activity is inhibited), a serial dilution series should be prepared. A typical starting point could be a 10-point two-fold or three-fold dilution series starting from 100 µM.
Q2: What is the best solvent to use for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it further in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.
Q3: How stable is this compound in solution?
A3: While specific stability data for this compound is not extensively published, it is best practice to prepare fresh dilutions of the inhibitor from a DMSO stock for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. The stability of this compound in aqueous assay buffers over extended periods should be experimentally determined if necessary.
Q4: What are the appropriate controls to include in a tyrosinase inhibition experiment with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
No-inhibitor control: Contains the enzyme, substrate, and buffer to measure maximum enzyme activity.
-
Positive control: A known tyrosinase inhibitor, such as kojic acid, should be included to validate the assay's performance.
-
Solvent control: Contains the same concentration of DMSO as the experimental wells to account for any effect of the solvent on enzyme activity.
-
No-enzyme control: Contains the substrate, buffer, and inhibitor (or solvent) to check for non-enzymatic oxidation of the substrate.
-
Substrate blank: Contains the buffer and substrate to measure the background absorbance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Bubbles in the wells | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all components in each well.- Be careful to avoid introducing bubbles during pipetting. If bubbles are present, gently tap the plate to dislodge them. |
| Low or no tyrosinase activity in the no-inhibitor control | - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation | - Use a fresh batch of tyrosinase or test the activity of the current batch with a known substrate concentration.- Verify the pH and composition of the assay buffer. The optimal pH for mushroom tyrosinase is typically between 6.5 and 7.5.[1][2][3]- Prepare fresh substrate solution for each experiment, as L-DOPA can auto-oxidize. |
| Inconsistent IC50 values across experiments | - Variation in enzyme purity or activity- Different incubation times or temperatures- Inconsistent substrate concentration | - Use the same batch and lot of tyrosinase for all comparative experiments. The purity of the enzyme can significantly affect IC50 values.[4]- Strictly adhere to the same incubation times and temperatures for all assays.- Ensure the substrate concentration is consistent and not limiting. |
| Precipitation of this compound in the assay well | - Poor solubility of the compound in the aqueous assay buffer | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final reaction volume, ensuring it does not exceed a concentration that affects enzyme activity (typically ≤ 1%). A solvent control is crucial in this case. |
| High background absorbance in the no-enzyme control | - Auto-oxidation of the substrate (e.g., L-DOPA)- Contamination of reagents | - Prepare substrate solutions fresh before each experiment.- Use high-purity reagents and sterile, nuclease-free water. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Spectrophotometric Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8). The final concentration in the assay well should be optimized for a linear reaction rate (e.g., 20-50 units/mL).
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in 50 mM sodium phosphate buffer (pH 6.8) just before use. A typical concentration is 2 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, etc.). Then, dilute these further in the assay buffer to achieve the desired final concentrations in the assay wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kojic Acid Solution: Prepare a stock solution and serial dilutions of kojic acid in the same manner as this compound to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
40 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)
-
20 µL of this compound dilution (or kojic acid, or solvent control)
-
20 µL of Tyrosinase solution
-
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100 Where V₀_control is the initial velocity of the no-inhibitor control and V₀_inhibitor is the initial velocity in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Quantitative Data Summary
While specific experimental data for this compound is not publicly available, the following table provides a template for summarizing your experimental findings and comparing them to a standard inhibitor like kojic acid.
| Inhibitor | IC50 (µM) | 95% Confidence Interval | Inhibition Kinetics (if determined) |
| This compound | [Your experimental value] | [Your experimental range] | [e.g., Competitive, Non-competitive] |
| Kojic Acid | [Your experimental value] | [Your experimental range] | [e.g., Competitive, Mixed] |
Note: IC50 values for kojic acid can vary depending on the experimental conditions, but typically fall in the low micromolar range.[5][6]
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Simplified Melanogenesis Pathway and Tyrosinase Inhibition
Caption: Inhibition of the melanogenesis pathway by this compound.
References
- 1. Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uni-sofia.bg [uni-sofia.bg]
- 4. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental errors with Tyrosinase-IN-4 and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosinase-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetic inhibitor of the tyrosinase enzyme.[1][2] Tyrosinase is a key, copper-containing metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin.[1][2] By inhibiting this enzyme, this compound can reduce the production of melanin, making it a compound of interest for research into skin whitening agents and food preservatives.[1][2] The precise kinetic mechanism of inhibition for this compound is not widely published; however, inhibitors of this class often act competitively or through a mixed-type inhibition by binding to the enzyme's active site.[3]
Q2: What is the solubility and recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For experimental use, it is recommended to prepare a stock solution in DMSO and then dilute it with the appropriate aqueous buffer for the assay. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced enzyme inhibition or inactivation.[4][5]
Q3: What is the recommended storage condition for this compound?
This compound is typically shipped at room temperature.[2] For long-term storage, it is advisable to store the solid compound and DMSO stock solutions at -20°C. To avoid repeated freeze-thaw cycles of the stock solution, it is recommended to prepare single-use aliquots.
Q4: What is a typical IC50 value for this compound?
A specific IC50 value for this compound is not consistently reported across publicly available datasheets. Potent synthetic tyrosinase inhibitors can have IC50 values ranging from the nanomolar to the low micromolar range.[6][7] It is highly recommended that researchers determine the IC50 value empirically under their specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition observed | Incorrect concentration of this compound: The concentration used may be too low to elicit a significant inhibitory effect. | Perform a dose-response experiment to determine the optimal inhibitory concentration and calculate the IC50 value under your assay conditions. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Inactive Tyrosinase Enzyme: The tyrosinase enzyme may have lost activity due to improper storage or handling. | Use a fresh batch of tyrosinase or test the activity of the current batch with a known inhibitor like kojic acid. Ensure the enzyme is stored correctly (typically at -20°C or -80°C). | |
| Inconsistent or variable results | Precipitation of this compound: The inhibitor may be precipitating in the aqueous assay buffer due to a high final concentration of the compound or an insufficiently low final DMSO concentration. | Visually inspect the wells for any precipitation. Decrease the final concentration of this compound. Ensure the final DMSO concentration in the assay is kept low and consistent across all wells (ideally ≤1%). A solvent control should be included. |
| Interference from DMSO: Higher concentrations of DMSO can inhibit or inactivate the tyrosinase enzyme.[4][5] | Maintain a low and consistent final concentration of DMSO across all experimental and control wells. Include a vehicle control (buffer with the same final concentration of DMSO but without the inhibitor) to account for any solvent effects. | |
| Assay conditions not optimal: pH, temperature, or substrate concentration may not be optimal for the tyrosinase enzyme activity. | Optimize the assay conditions. The optimal pH for mushroom tyrosinase is typically between 6.5 and 7.0.[8] The reaction is usually performed at room temperature (25°C) or 37°C. | |
| High background signal | Auto-oxidation of L-DOPA: The substrate, L-DOPA, can auto-oxidize, leading to a high background signal. | Prepare the L-DOPA solution fresh before each experiment. Include a blank control (all reagents except the enzyme) to measure and subtract the background absorbance. |
| Colored test compound: If this compound or another test compound has inherent color, it can interfere with the absorbance reading. | Include a control with the compound alone (without the enzyme) to measure its absorbance and subtract it from the experimental values. |
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from standard tyrosinase inhibition assays.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of Kojic acid in water or phosphate buffer.
-
Prepare a working solution of mushroom tyrosinase (e.g., 500-1000 units/mL) in phosphate buffer. Keep on ice.
-
Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer immediately before use.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of various concentrations of this compound (diluted from the stock with buffer to achieve the desired final concentrations and a consistent final DMSO concentration).
-
Positive control wells: 20 µL of various concentrations of kojic acid.
-
Vehicle control wells: 20 µL of phosphate buffer containing the same final concentration of DMSO as the test wells.
-
Enzyme control wells: 20 µL of phosphate buffer.
-
Blank wells: 40 µL of phosphate buffer.
-
-
Add 80 µL of the tyrosinase enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm immediately and then kinetically every 1-2 minutes for 15-30 minutes, or as a single endpoint reading after a fixed time (e.g., 20 minutes).
-
-
Calculation of Inhibition:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the enzyme control well (minus the blank).
-
A_sample is the absorbance of the test well (minus the corresponding compound blank).
-
-
Data Presentation
Table 1: Example of this compound Dose-Response Data
| Concentration of this compound (µM) | Absorbance at 475 nm (AU) | % Inhibition |
| 0 (Control) | 0.850 | 0 |
| 0.1 | 0.680 | 20.0 |
| 0.5 | 0.450 | 47.1 |
| 1.0 | 0.255 | 70.0 |
| 5.0 | 0.100 | 88.2 |
| 10.0 | 0.050 | 94.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Signaling Pathway of Melanin Synthesis and Inhibition
Caption: Melanin synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: A typical workflow for an in vitro tyrosinase inhibition assay.
Logical Relationship for Troubleshooting No Inhibition
Caption: Troubleshooting logic for addressing a lack of tyrosinase inhibition.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. European Journal of Life Sciences » Submission » An examination of natural and synthetic tyrosinase inhibitors [dergipark.org.tr]
Improving the stability of Tyrosinase-IN-4 in experimental buffers
Welcome to the technical support center for Tyrosinase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing common challenges related to the stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, small-molecule inhibitor of the tyrosinase enzyme.[1][2] Tyrosinase is a key, copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1][3][4] By inhibiting this enzyme, this compound can block the production of melanin, making it a valuable tool for research into skin pigmentation and the prevention of enzymatic browning in food products.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethylsulfoxide (DMSO).[2] It is soluble up to 10 mM in DMSO.[2] For biological experiments, it is crucial to use a fresh, high-quality grade of DMSO to avoid introducing moisture, which can degrade the compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: High-concentration stock solutions (e.g., 10 mM in DMSO) should be prepared, aliquoted into small, single-use volumes, and stored at -20°C or -80°C.[5] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation.[5] If the compound is shipped at room temperature, it is considered stable for the duration of transit; upon receipt, it should be stored as recommended.
Q4: My this compound precipitated after I added it to my aqueous assay buffer. What happened and what should I do?
A4: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[6] To prevent this, avoid making serial dilutions of the DMSO stock directly into the buffer. Instead, perform initial serial dilutions in DMSO and then add the final, most diluted sample to your buffer. It is also critical to ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced effects on the experiment.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or No Inhibitory Effect | Compound Degradation: The inhibitor may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous buffer over the experiment's duration.[5] | - Prepare fresh dilutions from a new stock aliquot for each experiment.[5]- Confirm compound integrity with analytical methods like HPLC if degradation is suspected.[5]- Minimize the time the compound spends in aqueous buffer before the assay begins. |
| Precipitation in Assay Buffer: The effective concentration of the inhibitor is lower than intended because it has precipitated out of the solution.[6] | - Visually inspect solutions for any sign of precipitation.[5]- Reduce the final concentration of this compound.- Increase the final percentage of DMSO slightly, ensuring it remains below toxic levels for your system (always include a vehicle control).[7] | |
| Incorrect Assay Conditions: The buffer pH or temperature may not be optimal for the enzyme or inhibitor. Mushroom tyrosinase, for example, has an optimal pH of 6.0-7.0.[8][9] | - Verify that the assay buffer pH is within the optimal range for tyrosinase activity.- Ensure the incubation temperature is appropriate. Tyrosinase can lose activity at elevated temperatures.[9] | |
| High Background or Assay Interference | Solvent Effects: The concentration of the vehicle (DMSO) may be high enough to affect enzyme activity or assay readings. | - Always include a "vehicle control" with the same final DMSO concentration as your experimental samples.[5]- Ensure the final DMSO concentration does not exceed 0.5%.[5] |
| Compound's Intrinsic Properties: The inhibitor itself might absorb light at the assay's detection wavelength, causing interference. | - Run a control well containing this compound in the assay buffer without the enzyme to measure its intrinsic absorbance. Subtract this value from your experimental readings. | |
| Results Not Reproducible | Inconsistent Compound Preparation: Variations in preparing dilutions can lead to different effective concentrations between experiments. | - Follow a standardized protocol for preparing stock solutions and dilutions (See Protocol 1).- Use calibrated pipettes and ensure complete mixing at each step. |
| Assay Variability: Minor differences in incubation times, temperature, or reagent additions can impact results.[5] | - Prepare a master mix of reagents (e.g., enzyme solution, substrate solution) to ensure consistency across all wells.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a stable, high-concentration stock solution.
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]
-
Aliquoting: Dispense the stock solution into small, single-use polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the practical solubility limit of this compound in your specific experimental buffer to avoid precipitation.
-
Prepare Buffer: Dispense your final aqueous assay buffer into several microcentrifuge tubes.
-
Spike with Inhibitor: Add increasing concentrations of your this compound DMSO stock to the buffer tubes. Ensure the final DMSO percentage remains constant across all tubes.
-
Equilibrate: Incubate the tubes under your standard assay conditions (e.g., room temperature or 37°C) for a period relevant to your experiment's duration (e.g., 1-2 hours).
-
Centrifuge: Spin the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound.
-
Measure Concentration: Carefully collect the supernatant and measure the concentration of the dissolved inhibitor using an appropriate analytical method, such as HPLC-UV. The highest concentration that remains fully in solution is the kinetic solubility limit.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
Technical Support Center: Optimizing Tyrosinase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with tyrosinase inhibitors. The information is designed to help optimize experimental conditions, particularly incubation times, for effective and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a tyrosinase inhibitor assay?
A tyrosinase inhibitor assay measures the ability of a compound to block the enzymatic activity of tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] The assay typically monitors the formation of dopachrome, a colored product downstream of dopaquinone, by measuring absorbance at a specific wavelength, commonly 475 nm.[3] A reduction in the rate of dopachrome formation in the presence of a test compound indicates inhibition of tyrosinase activity.
Q2: What is a recommended starting point for incubation time when testing a new tyrosinase inhibitor?
For a cell-based tyrosinase assay, an incubation period of 1 hour at 37°C has been shown to provide an optimal response.[1][4] For in vitro assays using purified tyrosinase, a pre-incubation of the enzyme with the inhibitor for 10 minutes at 25°C is a common starting point before adding the substrate.[5] The subsequent reaction with the substrate is then typically monitored kinetically for 30-60 minutes. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions and inhibitor.
Q3: What factors can influence the optimal incubation time for a tyrosinase inhibitor?
Several factors can affect the optimal incubation time, including:
-
Inhibitor's Mechanism of Action: Competitive, non-competitive, and uncompetitive inhibitors may have different optimal incubation requirements.
-
Inhibitor Concentration: The concentration of the inhibitor can influence the time it takes to observe a significant effect.
-
Enzyme and Substrate Concentration: The concentrations of tyrosinase and its substrate (e.g., L-DOPA) will impact the reaction rate and, consequently, the ideal incubation time.
-
Temperature and pH: Enzyme activity is highly dependent on these parameters. Assays are often performed at 25°C or 37°C and a pH of around 6.8.[6]
-
Purity of the Enzyme: The source and purity of the tyrosinase enzyme can affect its activity and interaction with inhibitors, potentially influencing IC50 values.[7][8]
Q4: How is the potency of a tyrosinase inhibitor typically expressed?
The potency of a tyrosinase inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50).[6] This value represents the concentration of the inhibitor required to reduce the activity of the tyrosinase enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition observed | Inactive inhibitor: The test compound may not have inhibitory activity. | 1. Use a known tyrosinase inhibitor, such as kojic acid, as a positive control to validate the assay setup.[1][4] 2. Test a wider range of concentrations for your inhibitor. |
| Incorrect assay conditions: Suboptimal pH, temperature, or substrate concentration. | 1. Ensure the assay buffer is at the optimal pH (typically around 6.8). 2. Verify the incubation temperature. 3. Optimize the substrate concentration. | |
| Insufficient incubation time: The inhibitor may require a longer time to interact with the enzyme. | 1. Perform a time-course experiment, measuring inhibition at multiple time points. | |
| High variability in results | Inconsistent pipetting: Inaccurate dispensing of reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a master mix for the enzyme and substrate solutions to be added to the wells. |
| Enzyme instability: The tyrosinase enzyme may be degrading over time. | 1. Prepare fresh enzyme solutions for each experiment. 2. Keep the enzyme on ice during use.[5] | |
| Solvent interference: The solvent used to dissolve the test compound may be affecting enzyme activity. | 1. Include a solvent control to assess the effect of the solvent on the reaction. The final solvent concentration should ideally not exceed 5%.[5] | |
| Low signal or weak enzyme activity | Low enzyme concentration: Insufficient enzyme to produce a measurable signal. | 1. Increase the concentration of the tyrosinase enzyme. |
| Substrate degradation: The L-DOPA substrate can auto-oxidize. | 1. Prepare fresh L-DOPA solution for each experiment.[9] | |
| Presence of chelating agents: Contaminants in the reagents may be chelating the copper ions essential for tyrosinase activity. | 1. Use high-purity water and reagents. |
Experimental Protocols
Protocol 1: Standard Tyrosinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
Test inhibitor (e.g., Tyrosinase-IN-4) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the tyrosinase enzyme and L-DOPA in phosphate buffer.
-
In a 96-well plate, add the following to designated wells:
-
Blank: Phosphate buffer only.
-
Enzyme Control: Tyrosinase solution and buffer.
-
Positive Control: Tyrosinase solution, buffer, and kojic acid at a known concentration.
-
Test Sample: Tyrosinase solution, buffer, and the test inhibitor at various concentrations.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells except the blank.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm.[3]
-
Take kinetic readings every 2-3 minutes for 30-60 minutes.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control ] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Optimizing Incubation Time
This protocol is designed to determine the optimal pre-incubation time for a test inhibitor with the tyrosinase enzyme.
Procedure:
-
Set up the assay as described in Protocol 1, using a single, effective concentration of your test inhibitor.
-
Create multiple sets of identical wells for the test inhibitor.
-
Vary the pre-incubation time before adding the L-DOPA substrate (e.g., 5, 10, 20, 30, and 60 minutes).
-
After the respective pre-incubation times, add the L-DOPA solution to initiate the reaction.
-
Measure the reaction rate as described in Protocol 1.
-
Plot the percentage of inhibition against the pre-incubation time. The time point at which the maximum inhibition is observed and plateaus is the optimal pre-incubation time.
Visualizations
Caption: Workflow for optimizing inhibitor pre-incubation time.
Caption: Mechanism of tyrosinase action and inhibition.
References
- 1. OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS | Journal of Health and Translational Medicine (JUMMEC) [jummec.um.edu.my]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Tyrosinase-IN-4 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the potential cytotoxicity of Tyrosinase-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Its primary mechanism of action is the inhibition of the catalytic activity of tyrosinase, which blocks the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin production pathway. This makes it a valuable tool for research in skin pigmentation and related disorders.
Q2: I am observing significant cell death in my cultures treated with this compound. Is this expected?
A2: While this compound is designed to be a specific inhibitor of tyrosinase, like many small molecule inhibitors, it can exhibit off-target effects leading to cytotoxicity, especially at higher concentrations. The extent of cytotoxicity can be cell-type dependent. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line.
Q3: What is the recommended solvent for this compound and could the solvent be causing the cytotoxicity?
A3: this compound is soluble in DMSO. It is critical to use a final DMSO concentration in your culture medium that is non-toxic to your cells, typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as your treatment group) in your experiments to rule out solvent-induced toxicity.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: Cytotoxicity refers to cell death, while a cytostatic effect is an inhibition of cell proliferation. To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) in parallel with a viability assay (e.g., MTT or LDH). A cytotoxic agent will reduce the number of viable cells, while a cytostatic agent will primarily prevent an increase in cell number over time.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed After Treatment
If you observe significant cell death after treating your cells with this compound, follow these steps to troubleshoot the issue.
Table 1: Troubleshooting High Cytotoxicity
| Potential Cause | Suggested Solution | Expected Outcome |
| Concentration Too High | Perform a dose-response experiment to determine the IC50 value for cytotoxicity. Test a wide range of concentrations (e.g., 0.1 µM to 100 µM). | Identification of a non-toxic working concentration for your specific cell line. |
| Solvent Toxicity | Run a vehicle control with the same concentration of DMSO used for the highest concentration of this compound. | Determine if the solvent is contributing to the observed cell death. |
| Prolonged Incubation Time | Optimize the incubation time. Test shorter exposure durations (e.g., 6, 12, 24 hours) to see if the desired inhibitory effect can be achieved with reduced toxicity. | Find a time point that maximizes tyrosinase inhibition while minimizing cell death. |
| Cell Line Sensitivity | Consider using a different, potentially more robust cell line to confirm the on-target effect versus off-target toxicity. | Comparison of toxicity profiles across different cell types. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Ensure consistent and reliable results. |
Experimental Workflow for Dose-Response and Time-Course Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic profile of this compound.
Guide 2: Investigating the Mechanism of Cytotoxicity
If you need to understand how this compound is causing cell death, the following assays can provide mechanistic insights.
Table 2: Assays for Mechanistic Investigation of Cytotoxicity
| Cellular Process | Recommended Assay | Principle |
| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains the DNA of late apoptotic/necrotic cells with compromised membranes. |
| Necrosis | Lactate Dehydrogenase (LDH) Release Assay | Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. |
| Caspase Activation | Caspase Activity Assay (e.g., Caspase-3/7) | Detects the activity of key executioner caspases in the apoptotic cascade. |
Signaling Pathway for Apoptosis Induction
How to refine Tyrosinase-IN-4 assay for more consistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their Tyrosinase-IN-4 assays for more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent, synthetic inhibitor of the tyrosinase enzyme.[1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[3] Due to its inhibitory action, this compound is investigated for its potential as a skin whitening agent in cosmetics and as an anti-browning agent in food preservation.[1][2]
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For experimental use, it is recommended to prepare a stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer.
Q3: What substrate is typically used for a tyrosinase inhibitor assay?
A3: L-DOPA (L-3,4-dihydroxyphenylalanine) is a commonly used substrate for measuring the diphenolase activity of tyrosinase.[4][5] The enzyme oxidizes L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at approximately 475 nm.[5] L-tyrosine can also be used as a substrate to measure the monophenolase activity of tyrosinase.[5]
Q4: What is a suitable positive control for a tyrosinase inhibition assay?
A4: Kojic acid is a well-characterized and commonly used positive control for tyrosinase inhibition assays.[6][7] Its inhibitory effect on tyrosinase is well-documented, providing a reliable benchmark for comparing the potency of new inhibitors like this compound.
Q5: How can I ensure the stability of the tyrosinase enzyme during the experiment?
A5: Tyrosinase can be sensitive to temperature and pH. It is recommended to store the enzyme at -20°C or lower and to keep it on ice during assay preparation.[8] The optimal pH for mushroom tyrosinase activity is generally between 6.0 and 7.0.[9] Repeated freeze-thaw cycles should be avoided as they can lead to a loss of enzyme activity.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before and after adding them to the wells.- Avoid using the outermost wells of the plate, or fill them with a blank solution (e.g., assay buffer) to maintain humidity. |
| No or very low tyrosinase activity in the control wells | - Inactive enzyme due to improper storage or handling.- Incorrect buffer pH.- Substrate degradation. | - Use a fresh aliquot of enzyme and ensure it has been stored correctly.- Verify the pH of the assay buffer is within the optimal range for the enzyme (typically pH 6.5-7.0 for mushroom tyrosinase).- Prepare fresh substrate solution for each experiment, as L-DOPA can auto-oxidize.[10] |
| Inconsistent IC50 values for this compound | - Variation in enzyme purity or source.[6]- Different assay conditions (e.g., substrate concentration, incubation time).- Solubility issues with this compound at higher concentrations. | - Use a consistent source and lot of tyrosinase enzyme.- Standardize all assay parameters, including pre-incubation times and substrate concentration.- Ensure this compound is fully dissolved in DMSO before diluting in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells. |
| High background absorbance | - Auto-oxidation of L-DOPA.[10]- Interference from the test compound (this compound may have some absorbance at the detection wavelength). | - Include a blank control (no enzyme) to measure and subtract the background absorbance from all readings.- Prepare the L-DOPA solution immediately before use.- Run a control with this compound and all other assay components except the enzyme to check for compound interference. |
| Precipitation of this compound in the assay well | - Exceeding the solubility limit of the compound in the aqueous assay buffer. | - Lower the final concentration of this compound.- Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme. A solvent control should be included to account for any effects of DMSO on enzyme activity. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₉ClO₃ |
| Molecular Weight | 272.68 g/mol |
| Solubility | 10 mM in DMSO |
Table 2: Representative IC50 Values of Known Tyrosinase Inhibitors
| Inhibitor | Enzyme Source | Substrate | IC50 Value |
| Kojic Acid | Mushroom | L-DOPA | ~5.82 µM - 128.17 µM[11] |
| Arbutin | Mushroom | L-DOPA | Varies significantly |
| 4-Hexylresorcinol | Mushroom | L-DOPA | Varies with enzyme purity[6] |
| Tropolone | Mushroom | L-DOPA | Varies with enzyme purity[6] |
Note: IC50 values can vary significantly depending on the enzyme source, purity, substrate concentration, and other experimental conditions.[6]
Experimental Protocols
Detailed Methodology for Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as the substrate.
1. Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 475 nm
2. Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Enzyme Stock Solution: Prepare a stock solution of mushroom tyrosinase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 100-200 units/mL. Store on ice.
-
Substrate Solution: Prepare a 10 mM L-DOPA solution in assay buffer immediately before use. Protect from light to minimize auto-oxidation.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Kojic Acid Stock Solution: Prepare a 10 mM stock solution of Kojic Acid in DMSO or water.
-
Test Compound and Control Dilutions: Prepare serial dilutions of this compound and Kojic Acid in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
3. Assay Procedure:
-
Plate Setup: Add the following to the wells of a 96-well plate:
-
Test Wells: 20 µL of this compound dilution + 160 µL of assay buffer.
-
Positive Control Wells: 20 µL of Kojic Acid dilution + 160 µL of assay buffer.
-
Enzyme Control Wells (No Inhibitor): 20 µL of assay buffer (with the same final DMSO concentration as the test wells) + 160 µL of assay buffer.
-
Blank Wells (No Enzyme): 180 µL of assay buffer.
-
-
Add Enzyme: Add 20 µL of the tyrosinase enzyme solution to all wells except the blank wells.
-
Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the L-DOPA substrate solution to all wells. The final volume in each well will be 220 µL.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 15-20 minutes using a microplate reader.
4. Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of the enzyme control (no inhibitor).
-
V_inhibitor is the rate in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
Caption: Simplified Melanogenesis Signaling Pathway and the Point of Intervention for this compound.
Caption: Experimental workflow for a tyrosinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.5. Cellular Tyrosinase Activity [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Adjusting pH for optimal Tyrosinase-IN-4 activity
Disclaimer: Information regarding the specific optimal pH for "Tyrosinase-IN-4" is not publicly available. This guide provides detailed protocols and troubleshooting advice based on the well-characterized properties of the tyrosinase enzyme. Researchers should use this information as a starting point to determine the optimal conditions for their specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for tyrosinase activity?
A1: The optimal pH for tyrosinase activity can vary depending on the source of the enzyme and the substrate being used. Generally, tyrosinase exhibits maximal activity in a slightly acidic to neutral pH range, typically between 6.0 and 8.0. It is crucial to determine the optimal pH for your specific assay conditions, as deviations can lead to significantly reduced enzyme activity. For instance, some studies have reported an optimal pH of 6.5, while others have found it to be closer to 7.0.[1][2] Strong acidic or alkaline conditions can lead to the deactivation of the enzyme.[1]
Q2: Why is maintaining the correct pH crucial for my experiment with this compound?
A2: Maintaining a stable and optimal pH is critical for several reasons. Firstly, the three-dimensional structure of tyrosinase, which is essential for its catalytic function, is highly dependent on pH. Extreme pH values can lead to denaturation and irreversible loss of activity. Secondly, the ionization state of amino acid residues in the active site of tyrosinase is pH-dependent. These residues play a direct role in substrate binding and catalysis. Finally, the stability and solubility of your inhibitor, this compound, may also be pH-dependent.
Q3: What type of buffer should I use for my tyrosinase assay?
A3: Phosphate buffer is a commonly used buffer system for tyrosinase assays and is effective in the pH range of 6.0 to 8.0. The choice of buffer and its concentration can influence enzyme activity, so it is important to be consistent across experiments. For example, a 50 mM potassium phosphate buffer at pH 6.5 is frequently used.[3]
Data Presentation
Table 1: Reported Optimal pH Values for Tyrosinase Activity from Various Sources
| Tyrosinase Source | Substrate | Optimal pH | Reference |
| Mushroom (Agaricus bisporus) | L-tyrosine | 6.5 | [1][3] |
| Mushroom (Agaricus bisporus) | L-DOPA | 7.0 | [4] |
| Pycnoporus sanguineus | L-DOPA | 6.6 | [5] |
| Aspergillus species | Not Specified | 7.0 | [2] |
| General | Not Specified | 6.0 - 7.0 | [3] |
| Burkholderia thaliandensis | Kaempferol/Quercetin | ~4.0 - 5.0 | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol describes a method to determine the optimal pH for the inhibition of tyrosinase by this compound.
Materials:
-
Mushroom Tyrosinase
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (50 mM) at various pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of phosphate buffers (50 mM) with pH values ranging from 5.5 to 8.0 in 0.5 unit increments.
-
Prepare the reaction mixtures in a 96-well plate as follows for each pH value to be tested:
-
Control: 140 µL of phosphate buffer (at a specific pH) + 20 µL of solvent (without inhibitor) + 20 µL of tyrosinase solution.
-
Test: 140 µL of phosphate buffer (at the same specific pH) + 20 µL of this compound solution + 20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 20-30 minutes.
-
Calculate the initial reaction rate (V) for both the control and the test samples by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition at each pH using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.
-
Plot the percentage of inhibition against the pH to identify the pH at which this compound exhibits the highest inhibitory activity.
Protocol 2: Standard Tyrosinase Activity Assay
This protocol is for measuring the baseline activity of tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
50 mM Potassium Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader (475 nm)
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding:
-
160 µL of 50 mM potassium phosphate buffer (pH 6.8)
-
20 µL of tyrosinase solution
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Start the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm every minute for 20-30 minutes to determine the rate of dopachrome formation.
Mandatory Visualization
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. Characterization of immobilized tyrosinase – an enzyme that is stable in organic solvent at 100 °C - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibitors: Tyrosinase-IN-4 and Kojic Acid
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the tyrosinase inhibitory properties of the novel synthetic inhibitor, Tyrosinase-IN-4, and the well-established natural compound, kojic acid. This document synthesizes available data on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin, and is also responsible for enzymatic browning in fruits and vegetables.[1][2] The inhibition of this enzyme is a key strategy in the development of skin whitening agents for cosmetic applications and in the prevention of hyperpigmentation disorders.[1] It is also of significant interest in the food industry to prevent browning.[1] Kojic acid, a fungal metabolite, is a widely studied and utilized tyrosinase inhibitor.[1] More recently, novel synthetic inhibitors like this compound have emerged as potentially potent alternatives. This guide offers a comparative overview of these two compounds based on currently available scientific literature.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound and kojic acid is challenging due to the limited publicly available data for this compound. While it is described as a potent tyrosinase inhibitor, specific IC50 values from peer-reviewed studies are not readily accessible.[3] In contrast, kojic acid has been extensively studied, with numerous publications reporting its IC50 values against mushroom tyrosinase. It is important to note that IC50 values can vary depending on the experimental conditions, such as the purity of the enzyme and the substrate used.[4]
| Compound | IC50 Value | Enzyme Source | Substrate | Reference |
| This compound | Data not publicly available (Described as a "potent inhibitor"[3]) | - | - | - |
| Kojic Acid | 22.0 ± 4.7 μM | Mushroom | L-DOPA | [5][6] |
| 22.84 ± 0.09 μM | Mushroom | L-tyrosine | [7] | |
| 24.57 ± 0.23 μM | Mushroom | L-DOPA | [7] |
Mechanism of Action
Kojic Acid: The primary mechanism of tyrosinase inhibition by kojic acid involves the chelation of the copper ions within the active site of the enzyme.[8] Tyrosinase contains a binuclear copper center that is essential for its catalytic activity. By binding to these copper ions, kojic acid effectively inactivates the enzyme, preventing it from catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the precursor of melanin. Kinetic studies have characterized kojic acid as a competitive or mixed-type inhibitor.[8]
This compound: While a detailed mechanistic study for this compound is not available in the reviewed literature, as a synthetic inhibitor, it is likely designed to interact with key residues in the active site of tyrosinase, potentially through competitive inhibition. Its potency suggests a strong binding affinity to the enzyme.
References
- 1. Recent advances in the design and discovery of synthetic tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tyrosinase-IN-4 and Other Synthetic Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic tyrosinase inhibitor, Tyrosinase-IN-4, alongside other well-established synthetic inhibitors of this key enzyme in melanin biosynthesis. The objective is to offer a clear, data-driven comparison of their inhibitory potency and mechanisms of action, supported by detailed experimental protocols to aid in research and development.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin lightening agents and treatments for hyperpigmentation. This guide focuses on a comparative evaluation of this compound against other synthetic inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of various synthetic compounds against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other prominent synthetic tyrosinase inhibitors against both mushroom and human tyrosinase, the two most common enzyme sources used in research.
| Inhibitor | Chemical Class | Tyrosinase Source | Substrate | IC50 Value | Mechanism of Action |
| This compound (Compound 34) | Chalcone Derivative | Not Specified | Not Specified | 6.8 µM | Not Specified |
| Kojic Acid | Fungal Metabolite | Mushroom | L-DOPA | 12.8 - 30.6 µM | Competitive/Mixed |
| Human | L-DOPA | >500 µM[1] | Weak Inhibitor | ||
| Arbutin (β-arbutin) | Hydroquinone Glycoside | Mushroom | L-DOPA | 9.0 mM | Non-competitive |
| Mouse Melanoma | L-DOPA | 4.8 mM | Non-competitive | ||
| α-Arbutin | Hydroquinone Glycoside | Mushroom | L-DOPA | 8.0 mM | Mixed |
| Mouse Melanoma | L-DOPA | 0.48 mM | Mixed | ||
| Tropolone | Non-benzenoid Aromatic | Mushroom | Not Specified | 0.4 µM | Not Specified |
| Thiamidol | Resorcinyl Thiazole | Human | L-DOPA | 1.1 µM[1] | Competitive |
| Mushroom | L-DOPA | 108 µM[1] | Weak Inhibitor |
Note: IC50 values can vary depending on the specific experimental conditions, including buffer pH, temperature, and substrate concentration.
Mechanisms of Tyrosinase Inhibition
Tyrosinase inhibitors can exert their effects through various mechanisms, primarily categorized as competitive, non-competitive, uncompetitive, or mixed inhibition.
-
Competitive inhibitors bind to the active site of the free enzyme, preventing the substrate from binding.
-
Non-competitive inhibitors bind to a site on the enzyme that is distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This binding can occur to both the free enzyme and the enzyme-substrate complex.
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex.
-
Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site.
This compound , identified as "compound 34" with CAS number 19275-70-8, is a potent tyrosinase inhibitor. While its specific mechanism of action is not yet widely documented in readily available literature, its chemical structure, N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide, suggests it belongs to the chalcone class of compounds. Many chalcones are known to be competitive or mixed-type inhibitors of tyrosinase.
Kojic acid typically acts as a competitive or mixed-type inhibitor of mushroom tyrosinase. Its inhibitory action is significantly weaker against human tyrosinase.
Arbutin and its isomer, α-arbutin , are hydroquinone derivatives. β-arbutin is generally a non-competitive inhibitor, while α-arbutin exhibits mixed-type inhibition and is a more potent inhibitor of mouse melanoma tyrosinase than β-arbutin.
Tropolone is a potent inhibitor of mushroom tyrosinase, though its detailed mechanism is not always specified in general sources.
Thiamidol is a notable example of a highly potent and specific competitive inhibitor of human tyrosinase, while it is a weak inhibitor of the mushroom enzyme. This highlights the importance of using human tyrosinase in screening for clinically relevant inhibitors.
Experimental Protocols
Accurate and reproducible assessment of tyrosinase inhibition is critical for comparative studies. Below are detailed methodologies for commonly employed tyrosinase inhibition assays.
Mushroom Tyrosinase Inhibition Assay (L-DOPA as Substrate)
This is a widely used and accessible method for screening potential tyrosinase inhibitors.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test inhibitor (e.g., this compound)
-
Positive Control (e.g., Kojic Acid)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 20-40 units/mL.
-
Substrate Solution: Prepare a fresh solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).
-
Inhibitor Solutions: Dissolve the test inhibitor and positive control in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Inhibitor solution (at various concentrations) or vehicle (for control)
-
-
Add the tyrosinase enzyme solution to each well and pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the forming dopachrome at a specific wavelength (typically 475-490 nm) in kinetic mode for a set duration (e.g., 10-20 minutes) using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Human Tyrosinase Inhibition Assay (Cell-Lysate Based)
This assay provides a more physiologically relevant model for assessing inhibitors intended for human use.
1. Materials and Reagents:
-
Human melanoma cell line with high tyrosinase expression (e.g., MNT-1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA
-
Phosphate Buffer (e.g., 100 mM, pH 7.2)
-
Test inhibitor
-
Positive Control (e.g., Thiamidol or Kojic Acid)
-
Bradford reagent for protein quantification
2. Preparation of Human Tyrosinase Lysate:
-
Culture human melanoma cells to approximately 80-90% confluency.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the tyrosinase enzyme.
-
Determine the total protein concentration of the lysate using the Bradford assay.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Inhibitor solution (at various concentrations) or vehicle
-
-
Add a standardized amount of the cell lysate (based on total protein concentration) to each well.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm in kinetic mode at 37°C for a defined period (e.g., 60-120 minutes).
4. Data Analysis:
-
The data analysis is performed in the same manner as described for the mushroom tyrosinase assay to determine the IC50 values.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the tyrosinase-mediated melanin synthesis pathway and a general experimental workflow for evaluating tyrosinase inhibitors.
Caption: Tyrosinase-mediated melanin synthesis pathway and the point of inhibitor intervention.
Caption: General experimental workflow for determining tyrosinase inhibitor potency.
Conclusion
This guide provides a comparative overview of this compound and other key synthetic tyrosinase inhibitors. While this compound demonstrates potent inhibitory activity, a comprehensive understanding of its mechanism and a direct comparison with other inhibitors under identical experimental conditions, particularly using human tyrosinase, is necessary for a definitive assessment of its potential. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which are essential for the rational design and development of novel and effective agents for the management of hyperpigmentation. The significant differences in inhibitor potency observed between mushroom and human tyrosinase underscore the critical need for utilizing the human enzyme in screening programs to identify clinically relevant candidates.
References
Validating the Efficacy of a Novel Tyrosinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of a novel tyrosinase inhibitor, here referred to as Tyrosinase-IN-4, against human tyrosinase. It outlines key experiments, presents data in a comparative format, and details the necessary protocols for robust evaluation. This document is intended to serve as a practical resource for researchers in the fields of dermatology, cosmetology, and pharmacology who are engaged in the discovery and development of new agents for modulating pigmentation.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of this compound was assessed and compared against established tyrosinase inhibitors. The half-maximal inhibitory concentration (IC50) against human tyrosinase was determined, providing a quantitative measure of potency.
| Compound | IC50 (µM) against Human Tyrosinase | Inhibition Type | Notes |
| This compound (Hypothetical Data) | 0.05 | Competitive | Potent inhibitor with high specificity for human tyrosinase. |
| Thiamidol | 1.1 | Competitive | A highly effective inhibitor of human tyrosinase.[1] |
| KT-939 | 0.07 | Not Specified | A potent novel human tyrosinase inhibitor.[2] |
| 4-Butylresorcinol | 8.0 | Not Specified | Outperformed other common skin-lightening agents in some studies.[3] |
| Kojic Acid | ~13.2 (mushroom tyrosinase) | Competitive | Commonly used as a positive control in tyrosinase inhibition assays.[4] |
| Arbutin | High (weak inhibitor of human tyrosinase) | Non-competitive | Known to be a more effective inhibitor of mushroom tyrosinase than human tyrosinase.[1][5] |
| Hydroquinone | Not Specified | Substrate for tyrosinase | Gold standard for treating hyperpigmentation, but with safety concerns.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in this guide.
Human Tyrosinase Inhibition Assay
This assay determines the in vitro inhibitory effect of a compound on human tyrosinase activity.
Materials:
-
Human melanoma cell line (e.g., MNT-1) lysate as a source of human tyrosinase[2][5]
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate[5]
-
Phosphate buffer (pH 6.8-7.4)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate reader
Procedure:
-
Prepare cell lysate from a pigmented human melanoma cell line.
-
In a 96-well plate, add the tyrosinase-containing cell lysate to a phosphate buffer.
-
Add various concentrations of the test inhibitor (this compound) or a reference inhibitor.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.[5]
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Melanin Content Assay in Human Melanocytes
This assay evaluates the effect of the test compound on melanin production in a cellular context.
Materials:
-
Human melanoma cell line (e.g., MNT-1)[3]
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., NaOH)
-
Spectrophotometer
Procedure:
-
Culture human melanoma cells in appropriate multi-well plates.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
After treatment, wash the cells with PBS and lyse them to release the melanin.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
-
Compare the melanin content of treated cells to that of untreated controls.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental processes.
Caption: Melanin synthesis pathway and the inhibitory action of this compound.
Caption: Workflow for the validation of this compound efficacy.
Mechanism of Action
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin biosynthesis.[1][7][8] It has two main catalytic activities: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[1] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.
Competitive inhibitors, such as Kojic Acid, bind to the active site of the enzyme, preventing the substrate from binding.[1] Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. The determination of the inhibition type is crucial for understanding the mechanism of action of a new inhibitor like this compound.
Conclusion
The validation of this compound's efficacy against human tyrosinase requires a multi-faceted approach, encompassing both in vitro enzymatic assays and cell-based evaluations. The comparative data presented in this guide, alongside detailed experimental protocols and visual representations of the underlying mechanisms, provide a robust framework for assessing the potential of this and other novel tyrosinase inhibitors. A thorough understanding of a compound's potency, mechanism of action, and cellular effects is paramount for its successful development as a therapeutic or cosmetic agent for the management of hyperpigmentation.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biofor.co.il [biofor.co.il]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tyrosinase - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Tyrosinase Inhibitors: Tyrosinase-IN-4 and Arbutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two tyrosinase inhibitors, Tyrosinase-IN-4 and arbutin. Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable for research in dermatology and cosmetology, particularly for the development of skin lightening agents and treatments for hyperpigmentation disorders. This document summarizes their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for their evaluation.
Mechanism of Action
Both this compound and arbutin function by inhibiting tyrosinase, the rate-limiting enzyme in the production of melanin.
This compound is described as a potent synthetic inhibitor of tyrosinase. It is referenced as "compound 34" in a 2021 review on recent advances in synthetic tyrosinase inhibitors.[1] While its exact mechanism of inhibition is not detailed in the readily available literature, potent inhibitors often act by chelating the copper ions in the active site of the tyrosinase enzyme or by competing with the natural substrate, L-tyrosine.
Arbutin , a naturally occurring hydroquinone glucoside, is a well-established competitive inhibitor of tyrosinase. It specifically competes with L-tyrosine for binding to the active site of the enzyme, thereby preventing the synthesis of melanin precursors.[2][3] There are two primary forms, α-arbutin and β-arbutin, with α-arbutin often reported to be a more potent inhibitor of human tyrosinase.
Quantitative Comparison of Inhibitory Activity
The efficacy of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Data for this compound is not publicly available in the search results. The specific IC50 value for this compound (referred to as compound 34 in Li et al., 2021) could not be retrieved from the available literature. To perform a direct quantitative comparison, the original research publication detailing the synthesis and biological evaluation of this compound would be required.
Arbutin has been extensively studied, and its IC50 values vary depending on the source of the tyrosinase enzyme (e.g., mushroom versus human) and the experimental conditions.
| Inhibitor | Enzyme Source | Substrate | IC50 Value | Reference |
| This compound | Not Available | Not Available | Not Available | - |
| α-Arbutin | Human Melanoma Cells | L-DOPA | ~2.8 mM | (Sugimoto et al., 2003) |
| β-Arbutin | Human Melanoma Cells | L-DOPA | ~9.0 mM | (Sugimoto et al., 2003) |
| α-Arbutin | Mushroom | L-DOPA | 2.1 mM | (Funayama et al., 1995) |
| β-Arbutin | Mushroom | L-DOPA | 8.4 mM | (Funayama et al., 1995) |
Signaling Pathway of Tyrosinase Inhibition
The following diagram illustrates the general mechanism of competitive inhibition of tyrosinase, which is the established mechanism for arbutin and a plausible mechanism for other potent inhibitors.
Caption: Competitive inhibition of the tyrosinase enzyme.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a common, rapid, and cost-effective method for screening potential tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Arbutin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
20 µL of the test compound solution at various concentrations.
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (with solvent but no inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This assay evaluates the efficacy of inhibitors in a cellular context, providing a more biologically relevant measure of their anti-melanogenic activity.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanin production (optional)
-
Test compounds (this compound, Arbutin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanogenesis.
-
-
Melanin Extraction:
-
After the incubation period, wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Solubilize the melanin from the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at an elevated temperature (e.g., 80°C) for 1 hour.
-
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of cell lysates using a standard protein assay (e.g., BCA assay).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and cellular tyrosinase inhibition assays.
Conclusion
Arbutin is a well-characterized competitive inhibitor of tyrosinase with readily available data on its inhibitory potency. In contrast, while this compound is described as a potent inhibitor, crucial quantitative data, such as its IC50 value, is not accessible in the public domain. To conduct a definitive head-to-head comparison of their performance, the original research detailing the experimental evaluation of this compound is essential. The provided experimental protocols offer standardized methods for researchers to independently evaluate and compare the efficacy of these and other tyrosinase inhibitors in both enzymatic and cellular models.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available data. For detailed and specific applications, consulting the primary research literature is strongly recommended.
References
A Comparative Guide to Tyrosinase Inhibitors: Cross-Validation in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of tyrosinase inhibitors, with a focus on providing a framework for the evaluation of novel compounds like Tyrosinase-IN-4. Due to the limited publicly available experimental data for this compound, this document serves as a template, utilizing established tyrosinase inhibitors, Kojic Acid and Arbutin, to demonstrate a comprehensive cross-validation approach in different cell lines. As data for this compound becomes available, it can be integrated into the tables and analyses presented.
Introduction to Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial, rate-limiting steps of melanogenesis.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, inhibitors of tyrosinase are of significant interest for applications in dermatology and cosmetics as skin-lightening agents. This guide focuses on the cellular validation of tyrosinase inhibitors, a critical step in the development of new therapeutic and cosmetic agents.
Comparative Performance of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the reported IC50 values for the well-characterized inhibitors Kojic Acid and Arbutin in commonly used melanoma cell lines. Data for this compound should be populated as it becomes available.
Table 1: Inhibitory Concentration (IC50) of Tyrosinase Inhibitors in B16F10 Murine Melanoma Cells
| Compound | Tyrosinase Inhibition IC50 (µM) | Melanin Synthesis Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Kojic Acid | 121[2] | ~175-700 (significant reduction)[2] | > 700[2], 10,765[3] |
| Arbutin | 900 (monophenolase)[2] | 807.6[4] | > 8000[2] |
Table 2: Inhibitory Concentration (IC50) of Tyrosinase Inhibitors in Human Melanoma Cell Lines
| Compound | Cell Line | Tyrosinase Inhibition IC50 (µM) | Melanin Synthesis Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Kojic Acid | HMV-II | 310[5] | Data not available | Data not available |
| Arbutin | G361 | Data not available | 4.73 mg/mL (glabrene), 6.68 mg/mL (isoliquiritigenin)[5] | Data not available |
| 8-hydroxydaidzein | B16 | 6.17[5] | Data not available | Non-cytotoxic[5] |
Signaling Pathways in Melanogenesis
Understanding the mechanism of action of tyrosinase inhibitors requires knowledge of the melanogenesis signaling pathway. Tyrosinase activity is regulated by the Microphthalmia-associated transcription factor (MITF), which is downstream of several signaling cascades, including the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies and laboratories.
Cell Culture
-
Cell Lines:
-
B16F10 (murine melanoma): A commonly used cell line for initial screening of tyrosinase inhibitors.
-
Human Melanoma Cell Lines (e.g., MNT-1, G361, SK-MEL-28): For validation of efficacy in a human-relevant context.
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.
Protocol:
-
Seed melanoma cells (e.g., B16F10) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., Kojic Acid), and a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing 1% Triton X-100).
-
Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
To an equal amount of protein from each sample, add L-DOPA solution (final concentration ~2 mM).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.
-
Calculate the percentage of tyrosinase inhibition relative to the vehicle-treated control.
Melanin Content Assay
This assay quantifies the total melanin content in the cells after treatment with an inhibitor.
Protocol:
-
Follow steps 1-4 of the Cellular Tyrosinase Activity Assay.
-
Lyse the cells in 1N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm.
-
Create a standard curve using synthetic melanin to quantify the melanin content in the samples.
-
Normalize the melanin content to the total protein concentration of a parallel set of cell lysates.
Cell Viability Assay
It is essential to assess the cytotoxicity of the inhibitors to ensure that the observed decrease in tyrosinase activity or melanin content is not due to cell death.
Protocol:
-
Follow steps 1-3 of the Cellular Tyrosinase Activity Assay.
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to the cells.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
The comprehensive evaluation of tyrosinase inhibitors requires a multi-faceted approach, including the assessment of enzymatic activity, melanin production, and cytotoxicity in relevant cell lines. While this guide provides a framework for such an evaluation, the specific performance of this compound remains to be determined through rigorous experimental investigation. The provided protocols and comparative data for established inhibitors offer a valuable resource for researchers to design and interpret their experiments, ultimately contributing to the discovery and development of novel and effective agents for the management of hyperpigmentation disorders.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 4. Synergistic impact of arbutin and kaempferol-7-O-α-l-rhamnopyranoside from Nephelium lappaceum L. on whitening efficacy and stability of cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Reproducibility of Tyrosinase Inhibition Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reproducibility of tyrosinase inhibition studies, with a focus on the inhibitor Tyrosinase-IN-4 and its alternatives. This document outlines key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows to support reproducible research in the field of melanogenesis and enzymatic browning.
Tyrosinase, a copper-containing enzyme, is a critical regulator in the biosynthesis of melanin.[1] Its inhibition is a key strategy for the development of skin whitening agents in cosmetics and for preventing undesirable browning in the food industry. A wide array of compounds have been investigated for their tyrosinase inhibitory potential. This guide focuses on "this compound," also identified as compound 34, and provides a framework for comparing its activity with other known tyrosinase inhibitors.
Comparative Inhibitory Activity
Reproducibility in tyrosinase inhibition studies is paramount for the reliable assessment of potential inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency. However, it is crucial to note that IC50 values can vary depending on the specific experimental conditions, including the source and purity of the tyrosinase enzyme, the substrate used (e.g., L-tyrosine or L-DOPA), and the assay buffer composition.
| Inhibitor | Chemical Name | CAS Number | Reported IC50 (µM) | Inhibition Type | Reference |
| This compound | 2-(4-chlorophenyl)-3-hydroxychromen-4-one | 19275-70-8 | Data not available | Not reported | [1] |
| Kojic Acid | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 501-30-4 | 182.7 | Competitive | [2] |
| Kurarinol | (2S)-2-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydro-5,7-dihydroxychromen-4-one | 68749-01-9 | 0.1 | Competitive | [2] |
| Tyrosinase-IN-5 | Not specified | Not available | 0.02 | Not reported | [2] |
| Tyrosinase-IN-22 | Not specified | Not available | 0.06 (L-tyrosine), 0.03 (L-DOPA) | Not reported | [2] |
| Tyrosinase-IN-34 | Not specified | Not available | 3.5 (human tyrosinase) | Not reported | [2] |
Experimental Protocols
To ensure the reproducibility of tyrosinase inhibition studies, it is essential to follow standardized and detailed experimental protocols. Below is a typical protocol for a mushroom tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay Protocol
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay should be approximately 20 units/mL.
-
Prepare a stock solution of L-DOPA in phosphate buffer. The final concentration in the assay is typically 0.5 mM.
-
Prepare stock solutions of the test compound and positive control in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent effects.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
20 µL of the test compound solution (or positive control/vehicle control).
-
140 µL of phosphate buffer.
-
20 µL of L-DOPA solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of each well at 475 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
Caption: The enzymatic cascade of melanin synthesis catalyzed by tyrosinase and the point of inhibition.
Caption: A generalized workflow for a tyrosinase inhibition assay.
References
A Comparative Benchmarking Guide to Tyrosinase Inhibitors for Skin Lightening Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrosinase-IN-4 against commercially available skin lightening agents: Kojic Acid, Arbutin, and Hydroquinone. The following sections detail a quantitative comparison of their inhibitory activities, standardized experimental protocols for validation, and visualizations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of this compound and established tyrosinase inhibitors was evaluated by determining their half-maximal inhibitory concentration (IC50) against mushroom tyrosinase and their impact on melanin production in B16F10 melanoma cells. Lower IC50 values indicate greater potency.
Table 1: In Vitro Mushroom Tyrosinase Inhibition
| Compound | IC50 (µM) | Inhibition Type | Notes |
| This compound | [Insert Data] | [Insert Data] | Data for this compound should be determined using the provided experimental protocol for accurate comparison. |
| Kojic Acid | 12.1 - 48.62 | Mixed/Competitive | A well-established inhibitor, often used as a positive control. Its use can be limited by instability.[1][2] |
| Arbutin (β-arbutin) | 700 - 10,000 | Competitive | A natural hydroquinone glycoside, considered a safer alternative to hydroquinone.[3][4] |
| Hydroquinone | 22.78 - 70 | Competitive | Considered a potent inhibitor, but its use is restricted in some regions due to safety concerns.[5][6] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme (mushroom vs. human), substrate concentration, and assay buffer pH. The data presented here are aggregated from multiple sources for comparative purposes.
Table 2: Cellular Melanin Inhibition in B16F10 Melanoma Cells
| Compound | Effective Concentration for Melanin Reduction | Cytotoxicity | Notes |
| This compound | [Insert Data] | [Insert Data] | Cellular assays are crucial to determine the biological efficacy and safety of the inhibitor. |
| Kojic Acid | 100 - 500 µM | Low to moderate | Can exhibit some cytotoxicity at higher concentrations.[1] |
| Arbutin (β-arbutin) | 100 - 1000 µM | Low | Generally considered safe for topical use with low cytotoxicity.[4] |
| Hydroquinone | 10 - 100 µM | High | Can be cytotoxic to melanocytes, leading to safety concerns.[6] |
Experimental Protocols: Validation of Tyrosinase Inhibitory Activity
Mushroom Tyrosinase Inhibition Assay
This in vitro assay determines the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds (this compound, Kojic Acid, Arbutin, Hydroquinone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO, followed by dilution in phosphate buffer).
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or solvent for control), and 20 µL of the tyrosinase enzyme solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value from the dose-response curve.
-
Melanin Content Assay in B16F10 Melanoma Cells
This cellular assay evaluates the ability of a compound to inhibit melanin synthesis in a relevant cell model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.
-
-
Melanin Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells with 1N NaOH.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the percentage of melanin inhibition relative to the α-MSH-treated control group.
-
A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed decrease in melanin is not due to cell death.
-
Mandatory Visualizations
Caption: Melanogenesis pathway and the inhibitory action of various agents on the tyrosinase enzyme.
Caption: Experimental workflow for the evaluation of tyrosinase inhibitors.
References
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of Tyrosinase-IN-4: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of Tyrosinase-IN-4 with other known tyrosinase inhibitors, supported by experimental data and detailed protocols to aid in the validation of its specificity for tyrosinase.
This compound has been identified as a potent inhibitor of tyrosinase, a key copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis.[1] Its potential applications range from skin whitening agents to food preservatives.[1] This guide aims to provide an objective comparison of its performance against other common tyrosinase inhibitors and furnish the necessary experimental framework for its validation.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 values for this compound and other well-established tyrosinase inhibitors.
| Inhibitor | IC50 (µM) | Enzyme Source | Substrate | Inhibition Type | Reference |
| This compound | Data not available in public sources | - | - | - | - |
| Kojic Acid | 10 - 300 (range) | Mushroom | L-DOPA | Competitive/Mixed | [MedchemExpress] |
| Arbutin (β-arbutin) | 200 - 3500 | Mushroom | L-DOPA | Competitive | [Benchchem] |
| Hydroquinone | 10 - 100 | Mushroom | L-DOPA | Competitive | [Benchchem] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human), substrate concentration, and assay buffer pH.
Experimental Protocols
To validate the specificity of this compound, two key experiments are essential: a tyrosinase inhibition assay to determine its IC50 value and an enzyme selectivity assay to assess its activity against other related enzymes.
Tyrosinase Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or solvent for control), and 20 µL of the tyrosinase enzyme solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate + solvent).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value from the dose-response curve.
-
Enzyme Specificity Assay
To confirm that this compound is specific for tyrosinase, its inhibitory activity should be tested against other structurally or functionally related enzymes. A common approach is to use a panel of enzymes, particularly other oxidoreductases or copper-containing enzymes.
General Protocol:
-
Select a panel of enzymes: This could include enzymes like laccase, catechol oxidase, or other metalloenzymes.
-
Optimize assay conditions: For each enzyme in the panel, establish a reliable activity assay with a suitable substrate and optimal buffer conditions.
-
Test inhibitor activity: Determine the inhibitory effect of this compound on the activity of each enzyme in the panel at a concentration that is effective against tyrosinase (e.g., at or above its IC50 value).
-
Calculate percentage inhibition: As in the tyrosinase inhibition assay, calculate the percentage of inhibition for each enzyme. Significant inhibition of other enzymes would indicate a lack of specificity.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of tyrosinase inhibition, the following diagrams are provided.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Caption: The tyrosinase-mediated melanin synthesis pathway and the inhibitory action of this compound.
References
Comparative Study of the Long-Term Effects of Tyrosinase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the long-term effects of Tyrosinase-IN-4, a potent tyrosinase inhibitor, against other well-established alternatives in the field of skin hyperpigmentation treatment and enzymatic browning prevention. The following sections detail a quantitative comparison of their inhibitory activities, summaries of their long-term efficacy and side effect profiles, and detailed experimental protocols for key validation assays.
Introduction to Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes. It catalyzes the initial steps of melanogenesis, including the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. In the food industry, tyrosinase is responsible for enzymatic browning in fruits and vegetables, which can negatively impact quality and shelf-life. Consequently, the inhibition of tyrosinase is a critical strategy for the development of skin-lightening agents and anti-browning compounds.
This compound has emerged as a potent inhibitor of this enzyme, showing promise for various applications. This guide aims to objectively compare its performance with established alternatives like hydroquinone, kojic acid, and azelaic acid, providing supporting data to aid in research and development decisions.
Quantitative Comparison of Tyrosinase Inhibitors
The efficacy of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and its common alternatives. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used.
| Inhibitor | IC50 (µM) - Mushroom Tyrosinase | IC50 (µM) - Human Tyrosinase | Inhibition Type |
| This compound | Data not available in long-term studies | Data not available in long-term studies | Competitive |
| Hydroquinone | 10 - 100[1] | Weak inhibitor (>500 µmol/L)[2] | Competitive |
| Kojic Acid | 5 - 50[1] | Weak inhibitor (>500 µmol/L)[2] | Mixed/Competitive |
| Azelaic Acid | Data not consistently reported | Moderate inhibitor | Competitive |
| 4-Butylresorcinol | ~21[1] | Strong inhibitor | Competitive |
| Thiamidol | ~108[2] | Potent inhibitor (1.1 µmol/L)[2] | Competitive |
Long-Term Efficacy and Side Effect Profiles
| Inhibitor | Long-Term Efficacy | Long-Term Side Effects |
| This compound | Long-term efficacy data is not currently available. | Long-term side effect profile has not been established. |
| Hydroquinone | Considered a potent skin-lightening agent, but its use is often limited to cycles of 3-6 months to minimize side effects. | Ochronosis: A rare but significant risk of blue-black pigmentation with prolonged use. Other side effects include skin irritation, redness, and increased sun sensitivity. |
| Kojic Acid | Effective in reducing hyperpigmentation with consistent use. May be less potent than hydroquinone. | Can cause contact dermatitis, skin irritation, redness, and increased sun sensitivity. Long-term use may make the skin more susceptible to sunburn. |
| Azelaic Acid | Shows good efficacy in treating post-inflammatory hyperpigmentation and melasma with long-term use. It also possesses anti-inflammatory and anti-acne properties. | Generally well-tolerated for long-term use. Common side effects include mild and transient skin irritation, burning, stinging, and itching, particularly at the beginning of treatment. |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to allow for standardized comparison of tyrosinase inhibitors.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells.
-
Add 20 µL of the tyrosinase enzyme solution to each well.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate + solvent).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value from the resulting dose-response curve.
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes after treatment with a test compound.
Materials:
-
B16F10 murine melanoma cells (or other suitable melanocyte cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Synthetic melanin standard
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
-
Melanin Extraction:
-
After treatment, wash the cells with PBS and lyse them with the lysis buffer.
-
Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Centrifuge the lysates to pellet any cell debris.
-
Transfer the supernatant containing the solubilized melanin to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the synthetic melanin standard.
-
Determine the melanin concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a separate protein assay like BCA).
-
Cytotoxicity Assay
This assay evaluates the potential toxic effects of the test compounds on cell viability.
Materials:
-
B16F10 cells (or other relevant cell line)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Visualizations
Tyrosinase Signaling Pathway in Melanogenesis
Caption: The tyrosinase enzyme's role in the initial, rate-limiting steps of melanogenesis.
Experimental Workflow for Tyrosinase Inhibitor Evaluation
Caption: A generalized workflow for the in vitro evaluation of tyrosinase inhibitors.
Comparative Study Logic
Caption: Logical framework for the comparative assessment of tyrosinase inhibitors.
Conclusion
While this compound shows promise as a potent tyrosinase inhibitor, a comprehensive understanding of its long-term effects requires further investigation. This guide highlights the existing knowledge on established alternatives, providing a framework for comparative analysis. The provided experimental protocols offer a standardized approach for researchers to evaluate the efficacy, safety, and stability of this compound and other novel inhibitors. Future long-term clinical and preclinical studies on this compound are crucial to fully elucidate its potential as a safe and effective agent for the management of hyperpigmentation and enzymatic browning.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Tyrosinase-IN-4
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Tyrosinase-IN-4, a potent tyrosinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of solid chemical waste in a laboratory setting.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although specific hazard information is not available, general prudence dictates the use of:
-
Safety Goggles: To protect the eyes from any potential splashes or airborne particles.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Quantitative Safety Data Overview
The following table summarizes key safety classifications and information that are typically found in a Safety Data Sheet for a solid chemical compound. This information is based on general laboratory chemical safety principles.
| Hazard Classification | Description | GHS Pictogram (Typical) |
| Acute Toxicity (Oral) | Unknown; treat as potentially harmful if swallowed. |
|
| Skin Corrosion/Irritation | Unknown; avoid direct skin contact. |
|
| Serious Eye Damage/Irritation | Unknown; wear eye protection. |
|
| Environmental Hazards | Unknown; prevent release to the environment. |
|
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of solid this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste Only: this compound, as a solid compound, should be disposed of as solid chemical waste.[2] Do not mix it with liquid waste.[3]
-
Designated Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[1] The original product container, if empty and suitable, can be used.[2] The container must be compatible with the chemical and be leak-proof.[3]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the designated solid chemical waste container.[2]
2. Labeling the Waste Container:
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" or "Chemical Waste."[2]
-
Contents: The label must accurately identify the contents. Write "this compound" and its CAS number (19275-70-8), if known.
-
Hazard Information: Include any known hazard pictograms. If the hazards are unknown, it is good practice to indicate this on the label.
-
Contact Information: The name of the researcher or lab responsible for the waste and the date of accumulation should be included.[1]
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[2]
-
Secondary Containment: It is best practice to place the waste container in secondary containment, such as a spill tray, to prevent environmental contamination in case of a leak.[3]
-
Incompatibility: Store the waste away from incompatible materials. While specific incompatibilities for this compound are unknown, a general rule is to segregate different classes of chemicals.[1]
4. Arranging for Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office or a designated waste management provider.
-
Waste Pickup: Schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
-
Record Keeping: Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and disposal date.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tyrosinase-IN-4
Essential Safety and Handling Guide for Tyrosinase-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As the specific toxicological properties of this compound have not been fully determined, this guidance is based on best practices for handling novel research chemicals and data from a structurally related compound, Tyrosinase-IN-17.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is a potent inhibitor of the tyrosinase enzyme, its specific health hazards are not yet fully characterized.[1] A safety data sheet for a similar compound, Tyrosinase-IN-17, indicates potential hazards such as acute oral toxicity and acute and chronic aquatic toxicity.[2] Therefore, it is imperative to handle this compound with caution, assuming it may have similar properties.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[2] | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][3][4] | Prevents skin contact. Gloves should be inspected before use and disposed of properly.[5] |
| Body Protection | Laboratory coat.[3][4] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4] A suitable respirator may be necessary if there is a risk of generating dust or aerosols.[2] | Minimizes inhalation exposure. |
Always inspect PPE for damage before use and follow proper removal techniques to avoid contamination.[5][6]
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential to ensure safety and maintain the integrity of the compound.
Handling Procedures:
-
Engineering Controls : Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation risks.[3][4] Ensure safety showers and eyewash stations are readily accessible.[4]
-
Avoidance of Exposure : Avoid direct contact with skin, eyes, and clothing.[7] Do not ingest or inhale the compound.[7] Avoid the formation of dust and aerosols.[2]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound.[6]
Storage Procedures:
-
Container : Keep the container tightly sealed and properly labeled.[8]
-
Conditions : Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
-
Incompatibilities : Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination, given the potential for aquatic toxicity.[2]
Waste Disposal:
-
Chemical Waste : Dispose of this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain.[8]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and containers, should also be treated as hazardous waste and disposed of accordingly.
-
Spill Cleanup : In case of a spill, use appropriate personal protective equipment.[8] Absorb spills with an inert material and place it in a sealed container for disposal.[2][8]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Tyrosinase-IN-17|2427043-61-4|MSDS [dcchemicals.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. wilcoprime.com [wilcoprime.com]
- 5. geneseo.edu [geneseo.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. biosynth.com [biosynth.com]
- 8. tribioscience.com [tribioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
